molecular formula C20H22N2O2 B588874 Apovincaminic Acid-d4

Apovincaminic Acid-d4

Katalognummer: B588874
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: ZFCQLDAGNBFMJQ-PFJDKSMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Apovincaminic Acid-d4, also known as this compound, is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(15S,19S)-3,4,5,6-tetradeuterio-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1/i3D,4D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCQLDAGNBFMJQ-PFJDKSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C4N2C(=C[C@]5([C@@H]4N(CCC5)CC3)CC)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Apovincaminic Acid-d4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic Acid-d4 is the deuterated form of Apovincaminic Acid, the primary and pharmacologically active metabolite of Vinpocetine (B1683063). Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, which has been utilized in the management of cerebrovascular disorders and cognitive impairment. The incorporation of deuterium (B1214612) atoms in this compound makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies of Vinpocetine. Its use allows for precise and accurate measurements by mass spectrometry, enabling researchers to distinguish the analyte from its deuterated counterpart in complex biological matrices.

Chemical Structure and Properties

This compound is structurally similar to its non-deuterated analog, with the key difference being the presence of four deuterium atoms. This isotopic labeling minimally affects its chemical properties but provides a distinct mass difference for mass spectrometric analysis.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueReference(s)
Chemical Name (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1][2]naphthyridine-12-carboxylic Acid-d4[1][3]
Synonyms Apovincamin-22-oic Acid-d4; (3α,16α)-Eburnamenine-14-carboxylic Acid-d4; (+)-Apovincaminic Acid-d4; (+)-cis-Apovincaminic Acid-d4[1][3]
CAS Number 1329624-60-3[1]
Molecular Formula C₂₀H₁₈D₄N₂O₂[1]
Molecular Weight 326.43 g/mol [1]
Physical Appearance Powder[4]
Storage Conditions 2-8°C, protected from air and light[4]
Solubility Chloroform, Dichloromethane, DMSO[4]

Metabolic Pathway of Vinpocetine to Apovincaminic Acid

Vinpocetine undergoes extensive first-pass metabolism in the liver, where it is rapidly hydrolyzed to its main active metabolite, Apovincaminic Acid.[5] This biotransformation involves the cleavage of the ethyl ester group of Vinpocetine. While the specific enzymes responsible for this hydrolysis are not fully elucidated, it is understood to be a primary metabolic route.

G Metabolic Conversion of Vinpocetine Vinpocetine Vinpocetine (Ethyl Apovincaminate) Liver Liver (Hepatic Esterases) Vinpocetine->Liver Hydrolysis (Ester Cleavage) Apovincaminic_Acid Apovincaminic Acid Liver->Apovincaminic_Acid

Caption: Metabolic pathway of Vinpocetine to Apovincaminic Acid.

Experimental Protocols

Quantification of Apovincaminic Acid in Human Plasma using LC-MS/MS

This protocol is a representative method for the determination of Apovincaminic Acid in a biological matrix, where this compound would be used as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing this compound (internal standard) at a known concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80% to 20% B

    • 2.6-4.0 min: 20% B

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Apovincaminic Acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined by direct infusion and optimization).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be determined by direct infusion and optimization).

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis

  • Quantify the concentration of Apovincaminic Acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard (this compound).

  • Generate a calibration curve using standards of known concentrations of Apovincaminic Acid with a fixed concentration of the internal standard.

Experimental Workflow Visualization

G LC-MS/MS Workflow for Apovincaminic Acid Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Quantification Peak Area Integration & Ratio Calculation Detection->Quantification Calibration Calibration Curve Generation Quantification->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: A typical workflow for the quantitative analysis of Apovincaminic Acid.

References

An In-depth Technical Guide to Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apovincaminic Acid-d4 is the deuterium-labeled form of Apovincaminic Acid, the primary and pharmacologically active metabolite of Vinpocetine.[1][2] Vinpocetine is a synthetic derivative of the Vinca minor alkaloid vincamine, utilized in the treatment of cerebrovascular disorders and cognitive impairment.[3] Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical studies involving the quantification of Apovincaminic Acid in biological matrices. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, detailed analytical methodologies, and insights into its pharmacological parent compound's mechanisms of action.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound essential for pharmacokinetic and metabolic research of Vinpocetine. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Name (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][4][5]naphthyridine-12-carboxylic Acid-d4[1][2]
Synonyms Apovincamin-22-oic Acid-d4, (3α,16α)-Eburnamenine-14-carboxylic Acid-d4, (+)-Apovincaminic Acid-d4[1][2]
CAS Number 1329624-60-3[1][2]
Molecular Formula C₂₀H₁₈D₄N₂O₂[1][6]
Molecular Weight 326.43 g/mol [1][2][6]
Physical Description Powder[1]
Purity Typically ≥98%[1]
Storage Conditions 2-8°C, protected from air and light[1]
Solubility Chloroform, Dichloromethane, DMSO[1]

Synthesis

Proposed Synthetic Workflow:

cluster_synthesis Proposed Synthesis of this compound vinpocetine Vinpocetine hydrolysis Ester Hydrolysis (e.g., NaOH/H2O) vinpocetine->hydrolysis apovincaminic_acid Apovincaminic Acid hydrolysis->apovincaminic_acid deuteration Acid-Catalyzed H/D Exchange (e.g., D2SO4 in CD3OD) apovincaminic_acid->deuteration apovincaminic_acid_d4 This compound deuteration->apovincaminic_acid_d4 purification Purification (e.g., HPLC) apovincaminic_acid_d4->purification final_product Final Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Hydrolysis of Vinpocetine: Vinpocetine is hydrolyzed to Apovincaminic Acid. This can be achieved by heating Vinpocetine in an aqueous solution of a strong base like sodium hydroxide, followed by neutralization with an acid to precipitate Apovincaminic Acid.

  • Deuterium (B1214612) Exchange: The resulting Apovincaminic Acid is subjected to an acid-catalyzed hydrogen-deuterium exchange. A common method involves dissolving the compound in a deuterated solvent like methanol-d4 (B120146) (CD₃OD) and adding a deuterated acid such as sulfuric acid-d2 (D₂SO₄).[5][7] The reaction mixture is heated to facilitate the exchange of protons on the aromatic ring with deuterium atoms from the solvent and acid.[5][7]

  • Monitoring the Reaction: The progress of the deuteration can be monitored by techniques such as ¹H NMR spectroscopy to observe the disappearance of proton signals at the targeted positions, or by mass spectrometry to track the increase in molecular weight.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically performed using high-performance liquid chromatography (HPLC) to isolate this compound with high purity.

  • Characterization: The final product is characterized by mass spectrometry to confirm the molecular weight and deuterium incorporation, and by NMR to confirm the positions of deuteration.

Analytical Methodologies

This compound is primarily used as an internal standard for the quantification of Apovincaminic Acid in biological samples by liquid chromatography-mass spectrometry (LC-MS).

Quantification of Apovincaminic Acid in Human Plasma by HPLC-MS

A fast and sensitive HPLC-MS method has been developed and validated for this purpose.

Sample Preparation Workflow:

cluster_sample_prep Plasma Sample Preparation plasma Human Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer injection Inject into HPLC-MS supernatant_transfer->injection

Caption: Workflow for plasma sample preparation.

Experimental Protocol:

  • Sample Preparation:

    • To a volume of human plasma, add a known concentration of this compound solution as the internal standard.

    • Perform protein precipitation by adding methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to an autosampler vial for analysis.[8]

  • HPLC Conditions:

    • Column: Zorbax SB-C18 or equivalent C18 reversed-phase column.[8]

    • Mobile Phase: An isocratic mixture of water with 0.2% formic acid and acetonitrile (B52724) (e.g., 80:20 v/v).[8]

    • Flow Rate: 0.75 mL/min.[8]

    • Column Temperature: 45°C.[8]

    • Injection Volume: 10 µL.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Monitored m/z for Apovincaminic Acid: 323.[8]

    • Monitored m/z for this compound: 327.

Performance Characteristics:

ParameterTypical ValueReference
Linearity Range 4 - 240 ng/mL[8]
Limit of Quantification (LOQ) 4 ng/mL[8]
Within-run Precision (RSD) < 5.2%[8]
Between-run Precision (RSD) < 10%[8]
Accuracy Within ±15% of nominal[8]

Pharmacological Context and Biological Activity

As this compound is a research tool, its biological activity is understood in the context of its non-labeled counterpart, Apovincaminic Acid, and the parent drug, Vinpocetine. Apovincaminic acid itself is an active metabolite and contributes to the overall pharmacological effects of Vinpocetine.[3]

Neuroprotection

Both Vinpocetine and Apovincaminic Acid exhibit neuroprotective properties.[3] Studies have shown that they can attenuate behavioral deficits and reduce lesion size in models of NMDA-induced neurotoxicity.[3]

Anti-inflammatory Effects via NF-κB Signaling

A key mechanism of action for Vinpocetine, and likely its active metabolite, is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. This pathway is a central regulator of inflammation. Vinpocetine has been shown to inhibit the activation of IKK (IκB kinase), which is a critical upstream kinase in the NF-κB cascade. This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.

Inhibition of NF-κB Signaling Pathway:

cluster_nfkb Vinpocetine/Apovincaminic Acid Inhibition of NF-κB Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb phosphorylates IκBα ikba_p P-IκBα ikba_nfkb->ikba_p ub_proteasome Ubiquitination & Proteasomal Degradation ikba_p->ub_proteasome nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates to ub_proteasome->nfkb releases gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates vinpocetine Vinpocetine/ Apovincaminic Acid vinpocetine->ikk inhibits

Caption: Vinpocetine/Apovincaminic Acid inhibits the NF-κB pathway.

Pharmacokinetics

The pharmacokinetics of Apovincaminic Acid are typically studied following the administration of its parent drug, Vinpocetine. This compound is crucial for these studies as an internal standard.

Pharmacokinetic Parameters of Apovincaminic Acid in Humans (following Vinpocetine administration):

ParameterValueConditionReference
Elimination Half-life (t½) ~3.66 ± 1.56 hoursHealthy volunteers, IV Vinpocetine[5]
Elimination Half-life (t½) Altered in renal insufficiencyPatients with impaired renal function[5]
Pharmacokinetics LinearAt therapeutic doses[4]
Accumulation No accumulation with chronic dosingHealthy volunteers[4]

Conclusion

This compound is an indispensable tool for the accurate quantification of Apovincaminic Acid in preclinical and clinical research. Its use as an internal standard in LC-MS-based bioanalytical methods allows for robust and reliable determination of the pharmacokinetic profile of Vinpocetine's primary active metabolite. Understanding the properties and analytical methodologies associated with this compound is critical for researchers in pharmacology, drug metabolism, and clinical development who are investigating the therapeutic potential of Vinpocetine and its derivatives.

References

Apovincaminic Acid-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apovincaminic Acid-d4, a deuterated stable isotope-labeled internal standard essential for the accurate quantification of its non-labeled counterpart, apovincaminic acid, in complex biological matrices. Apovincaminic acid is the main metabolite of Vinpocetine, a cerebral vasodilator.[1][2] The use of a deuterated internal standard is critical in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precision and accuracy in pharmacokinetic and drug metabolism studies.

Quantitative Analysis

A Certificate of Analysis for this compound provides critical data on its identity, purity, and isotopic enrichment. While lot-specific values may vary, the following tables represent typical data found in a Certificate of Analysis.

Table 1: General Specifications

ParameterSpecification
Chemical Name (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][3][4]naphthyridine-12-carboxylic Acid-d4
Synonyms Apovincamin-22-oic Acid-d4; (3α,16α)-Eburnamenine-14-carboxylic Acid-d4; (+)-Apovincaminic Acid-d4; (+)-cis-Apovincaminic Acid-d4
CAS Number 1329624-60-3
Molecular Formula C₂₀H₁₈D₄N₂O₂
Molecular Weight 326.43 g/mol
Appearance White to off-white solid
Solubility Soluble in Chloroform, Dichloromethane, DMSO
Storage 2-8°C, protected from light and moisture

Table 2: Representative Isotopic Distribution

The isotopic purity of this compound is a critical parameter for its function as an internal standard. The distribution of different isotopologues is determined by mass spectrometry.

IsotopologueDesignationRepresentative Abundance (%)
Non-deuteratedd₀< 0.5
Mono-deuteratedd₁< 1.0
Di-deuteratedd₂< 2.0
Tri-deuteratedd₃< 5.0
Tetra-deuteratedd₄> 92.0

Note: The data in this table is representative and may not reflect the exact isotopic distribution of a specific lot. Always refer to the lot-specific Certificate of Analysis provided by the supplier.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the substance.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

This method is employed to determine the isotopic distribution of the deuterated standard.

  • Instrumentation: A high-resolution mass spectrometer coupled with an HPLC system.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18 column or equivalent.

    • Mobile Phase: A mixture of acetonitrile and water containing 0.2% formic acid (e.g., 80:20 v/v).

    • Flow Rate: 0.75 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 320-335.

    • Data Acquisition: Full scan mode with high resolution.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the different isotopic species (d₀ to d₄).

    • Integrate the peak areas for each isotopic species.

    • Calculate the percentage of each species relative to the total integrated area of all isotopic species.

Visualizations

Analytical Workflow for Certificate of Analysis

The following diagram illustrates a typical workflow for the quality control and certification of a chemical standard like this compound.

cluster_0 Material Reception and Initial Assessment cluster_1 Analytical Testing cluster_2 Data Review and Certification A Raw Material Receipt B Visual Inspection A->B C Documentation Review B->C D Identity Confirmation (e.g., NMR, IR) C->D E Chemical Purity (HPLC) C->E F Isotopic Purity (LC-MS) C->F G Residual Solvents (GC) C->G H Water Content (Karl Fischer) C->H I Data Analysis and Interpretation D->I E->I F->I G->I H->I J Comparison with Specifications I->J K Certificate of Analysis Generation J->K L Final Product Release K->L

Caption: Quality Control Workflow for this compound.

Signaling Pathway Context

While this compound itself is an analytical standard, its non-deuterated counterpart, a metabolite of Vinpocetine, is pharmacologically relevant. Vinpocetine is known to have neuroprotective effects, partly through its modulation of ion channels and inflammatory pathways. The following diagram illustrates a simplified conceptual relationship.

cluster_0 Drug Metabolism cluster_1 Analytical Quantification cluster_2 Pharmacokinetic Study Vinpocetine Vinpocetine Apovincaminic_Acid Apovincaminic Acid Vinpocetine->Apovincaminic_Acid Metabolism LC_MS LC-MS Analysis Apovincaminic_Acid->LC_MS Apovincaminic_Acid_d4 This compound (Internal Standard) Apovincaminic_Acid_d4->LC_MS Quantification Quantification of Apovincaminic Acid in Biological Samples LC_MS->Quantification

Caption: Role of this compound in Bioanalysis.

References

Synthesis of Deuterated Apovincaminic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed synthetic strategies for obtaining deuterated apovincaminic acid. Due to a lack of specific literature detailing the direct synthesis of deuterated apovincaminic acid, this document outlines plausible methodologies based on established synthetic routes for the parent compound and general techniques for deuterium (B1214612) labeling of analogous chemical structures. The information presented herein is intended to serve as a foundational resource for researchers undertaking the synthesis of isotopically labeled apovincaminic acid for applications in drug metabolism, pharmacokinetic studies, and as internal standards for quantitative analysis.

Apovincaminic acid is the principal active metabolite of vinpocetine (B1683063), a semisynthetic derivative of the Vinca alkaloid vincamine (B1683053).[1][2][3] Vinpocetine is utilized in the treatment of cerebrovascular and cognitive disorders.[4][5] The introduction of deuterium into drug molecules can alter their metabolic profiles, often leading to improved pharmacokinetic properties.[6] Therefore, the synthesis of deuterated apovincaminic acid is of significant interest for advancing our understanding of its biological fate and for the development of improved therapeutic agents.

Proposed Synthetic Strategies

Two primary strategies are proposed for the synthesis of deuterated apovincaminic acid:

  • Late-Stage Hydrogen-Deuterium (H/D) Exchange: This approach involves the direct deuteration of apovincaminic acid after its synthesis. This method is often more efficient as it introduces the isotopic label at the final stage of the synthesis.

  • Synthesis from a Deuterated Precursor: This strategy involves the deuteration of a key intermediate, such as vincamine, which is then converted to the final deuterated product.

The synthesis of the starting material, apovincaminic acid, typically begins with vincamine. Vincamine can be hydrolyzed to vincaminic acid, which is then dehydrated to yield apovincaminic acid. Alternatively, vincamine can first be dehydrated to apovincamine, followed by hydrolysis.[7] Some methods also describe a one-pot synthesis of vinpocetine (the ethyl ester of apovincaminic acid) from vincamine, which involves dehydration and esterification.[4][8]

Synthesis of Apovincaminic Acid Vincamine Vincamine Vincaminic_Acid Vincaminic Acid Vincamine->Vincaminic_Acid Hydrolysis Apovincamine Apovincamine Vincamine->Apovincamine Dehydration Apovincaminic_Acid Apovincaminic Acid Vincaminic_Acid->Apovincaminic_Acid Dehydration Apovincamine->Apovincaminic_Acid Hydrolysis

Caption: General synthetic pathways from Vincamine to Apovincaminic Acid.

Late-Stage H/D Exchange on Apovincaminic Acid

The indole (B1671886) nucleus of apovincaminic acid is a prime target for late-stage deuteration. Several methods for the deuteration of indoles have been reported and can be adapted for this purpose.

Palladium-Catalyzed C2 and C3 Deuteration

Recent studies have demonstrated programmable deuteration of indoles at the C2 and C3 positions using palladium catalysis.[9][10][11]

Late-Stage Deuteration Apovincaminic_Acid Apovincaminic Acid Deuterated_Apovincaminic_Acid Deuterated Apovincaminic Acid Apovincaminic_Acid->Deuterated_Apovincaminic_Acid Pd(OAc)2, CD3CO2D

Caption: Proposed late-stage deuteration of Apovincaminic Acid.

Experimental Protocol (Proposed): Palladium-Catalyzed Deuteration

  • Materials:

    • Apovincaminic Acid

    • Palladium(II) acetate (B1210297) (Pd(OAc)2)

    • Deuterated acetic acid (CD3CO2D)

    • Anhydrous solvent (e.g., dioxane or toluene)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dried reaction vessel under an inert atmosphere, add apovincaminic acid and a catalytic amount of Pd(OAc)2 (e.g., 5-10 mol%).

    • Add the anhydrous solvent, followed by an excess of deuterated acetic acid (CD3CO2D).

    • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for an extended period (e.g., 12-24 hours), monitoring the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain deuterated apovincaminic acid.

Acid-Catalyzed Deuteration

Acid-catalyzed H/D exchange is another viable method, particularly for deuterating the indole ring.[12][13]

Experimental Protocol (Proposed): Acid-Catalyzed Deuteration

  • Materials:

    • Apovincaminic Acid

    • Deuterated sulfuric acid (D2SO4)

    • Deuterated methanol (B129727) (CD3OD)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Dissolve apovincaminic acid in deuterated methanol in a reaction vessel under an inert atmosphere.

    • Carefully add a catalytic amount of deuterated sulfuric acid (e.g., 20 wt%).

    • Heat the mixture to a moderate temperature (e.g., 60-90 °C) and stir for several hours, monitoring by LC-MS.

    • After the reaction is complete, cool the mixture and carefully neutralize the acid with a base (e.g., sodium bicarbonate solution).

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent.

    • Wash the organic phase, dry, and concentrate.

    • Purify the product as described previously.

Data Presentation: Proposed Deuteration Methodologies

StrategyCatalyst/ReagentDeuterium SourceProposed ConditionsTarget Position(s)Reference for Analogy
Late-Stage H/D ExchangePd(OAc)2CD3CO2DHeat (e.g., 80-100 °C)Indole C2, C3[9],[10]
Late-Stage H/D ExchangeD2SO4D2SO4 in CD3ODHeat (e.g., 60-90 °C)Indole ring[12],[13]
Synthesis from PrecursorPd/CD2OHeatIndole ring of vincamine[9]

Synthesis from Deuterated Vincamine

An alternative approach is to first deuterate vincamine and then convert it to deuterated apovincaminic acid. The deuteration of the indole moiety of vincamine can be achieved using similar catalytic methods as described for the late-stage deuteration of apovincaminic acid.

Synthesis from Deuterated Precursor Vincamine Vincamine Deuterated_Vincamine Deuterated Vincamine Vincamine->Deuterated_Vincamine Deuteration (e.g., Pd/C, D2O) Deuterated_Apovincaminic_Acid Deuterated Apovincaminic Acid Deuterated_Vincamine->Deuterated_Apovincaminic_Acid Hydrolysis & Dehydration

References

Apovincaminic Acid-d4: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic Acid-d4 is the deuterated form of Apovincaminic Acid (AVA), the primary and active metabolite of the synthetic Vinca minor alkaloid, Vinpocetine (B1683063).[1][2] While this compound is predominantly utilized as an internal standard in analytical and pharmacokinetic studies due to its distinct mass, its biological activity is intrinsically linked to its non-deuterated counterpart.[3] This guide delves into the core mechanism of action of Apovincaminic Acid, which is directly applicable to this compound, providing a comprehensive resource for researchers and drug development professionals. The neuroprotective effects of Apovincaminic Acid, often in conjunction with its parent compound Vinpocetine, have been the subject of numerous preclinical studies.

Core Mechanism of Action

The neuroprotective effects of Apovincaminic Acid, and by extension Vinpocetine, are multifactorial, targeting several key pathways involved in neuronal damage and cell death, particularly in the context of cerebrovascular diseases and neurodegenerative disorders. The primary mechanisms identified include the inhibition of phosphodiesterase type 1 (PDE1), modulation of voltage-gated sodium channels, and reduction of intracellular calcium influx.[4]

Phosphodiesterase Type 1 (PDE1) Inhibition

One of the principal mechanisms of action is the inhibition of the enzyme phosphodiesterase type 1 (PDE1).[4] This inhibition leads to an increase in the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a secondary messenger that plays a crucial role in various cellular functions. The elevation of cGMP in vascular smooth muscle cells results in vasodilation, thereby enhancing cerebral blood flow and oxygen utilization without significantly altering systemic circulation.[4]

Modulation of Ion Channels

Apovincaminic Acid and Vinpocetine have been shown to inhibit voltage-gated sodium channels.[4] This action is significant in pathological conditions such as ischemia, where excessive sodium influx is a key contributor to cytotoxic edema and neuronal cell death. By blocking these channels, Apovincaminic Acid helps to maintain ionic homeostasis and prevent the downstream cascade of excitotoxicity.

Furthermore, this modulation of sodium channels contributes to a decrease in the influx of calcium into neurons.[4] Calcium overload is a critical factor in triggering apoptotic and necrotic cell death pathways. By mitigating this influx, Apovincaminic Acid exerts a direct neuroprotective effect.

Anti-inflammatory and Antioxidant Effects

Beyond its direct effects on ion channels and cerebral blood flow, Apovincaminic Acid, along with Vinpocetine, has been observed to reduce microglial activation.[5][6] Microglia are the primary immune cells of the central nervous system, and their chronic activation contributes to neuroinflammation and neuronal damage. By attenuating this activation, Apovincaminic Acid exhibits anti-inflammatory properties that contribute to its overall neuroprotective profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Apovincaminic Acid (referred to as cAVA) and its parent compound, Vinpocetine.

Table 1: Neuroprotective Effects in NMDA-Induced Excitotoxicity Model

CompoundDoseEffect on Lesion SizeEffect on Microglia ActivationReference
Vinpocetine10 mg/kg (i.p.)Significantly reducedReduced[5][6]
cAVA10 mg/kg (i.p.)Reduced (less potent than Vinpocetine)Reduced[5][6]

Table 2: Efficacy in a Rat Model of Ischemic Stroke (Permanent Middle Cerebral Artery Occlusion)

CompoundDoseReduction in Infarct VolumeReference
Vinpocetine3 mg/kg (i.p.)42% (p < 0.05)[7]

Table 3: In Vitro Neuroprotective Potency against Excitotoxicity

CompoundIC50Excitotoxic AgentReference
Vinpocetine2-7 x 10⁻⁶ MGlutamate, NMDA, Veratridine[7]

Experimental Protocols

NMDA-Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model

This in vivo model was utilized to assess the neuroprotective effects of Vinpocetine and cis-apovincaminic acid (cAVA).[5][6]

  • Animal Model: Male Wistar rats were used.

  • Lesion Induction: Bilateral injections of N-methyl-D-aspartate (NMDA) were administered into the entorhinal cortex to induce excitotoxic neurodegeneration.

  • Drug Administration: NMDA-lesioned rats were treated with either Vinpocetine or cAVA at a dose of 10 mg/kg via intraperitoneal (i.p.) injection. The first dose was administered 60 minutes before the lesion, and treatment continued for three postoperative days.[5][6]

  • Behavioral Testing: A battery of behavioral tests commenced after the cessation of drug treatment, including the novel object recognition test, social discrimination test, spontaneous alternation in a Y-maze, and the Morris water maze for spatial learning assessment.[5][6]

Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

This model was employed to evaluate the efficacy of Vinpocetine in reducing infarct volume following an ischemic stroke.[7]

  • Animal Model: Rats were used for this study.

  • Ischemia Induction: Permanent occlusion of the middle cerebral artery (MCAO) was induced to mimic ischemic stroke.

  • Drug Administration: Vinpocetine was administered intraperitoneally at a dose of 3 mg/kg, 30 minutes after the induction of ischemia.[7]

  • Infarct Volume Measurement: The volume of the resulting brain infarct was quantified using 2,3,5-triphenyltetrazolium-chloride (TTC) staining.[7]

Visualizations

G cluster_0 Apovincaminic Acid Action AVA Apovincaminic Acid PDE1 Inhibits PDE1 AVA->PDE1 NaChannels Inhibits Voltage-gated Na+ Channels AVA->NaChannels Microglia ↓ Microglia Activation AVA->Microglia cGMP ↑ cGMP PDE1->cGMP Vasodilation Cerebral Vasodilation cGMP->Vasodilation CBF ↑ Cerebral Blood Flow Vasodilation->CBF Neuroprotection Neuroprotection CBF->Neuroprotection CaInflux ↓ Ca2+ Influx NaChannels->CaInflux CaInflux->Neuroprotection Microglia->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of Apovincaminic Acid.

G cluster_1 In Vivo Neuroprotection Study Workflow Start Rat Model Lesion NMDA-induced Entorhinal Cortex Lesion Start->Lesion Treatment Drug Administration (Vinpocetine or cAVA) Lesion->Treatment Behavior Behavioral Testing Treatment->Behavior Histo Histological Analysis (Lesion Size & Microglia Activation) Behavior->Histo End Data Analysis Histo->End

Caption: Experimental workflow for the in vivo NMDA-induced neurotoxicity model.

References

Technical Guide to the NMR and Mass Spectral Data of Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectral data for Apovincaminic Acid-d4. Given the limited publicly available specific data for the deuterated compound, this guide combines known information for the non-deuterated analogue, Apovincaminic Acid, with foundational principles of spectral analysis to offer a predictive and practical resource.

Introduction to this compound

This compound is the deuterated form of Apovincaminic Acid, the main active metabolite of Vinpocetine (B1683063).[1] Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine (B1683053) and is known for its vasodilating and neuroprotective properties. The introduction of deuterium (B1214612) atoms into a molecule is a common strategy in drug development to alter its pharmacokinetic profile, often by slowing down metabolism. This compound is therefore a critical compound for use as an internal standard in pharmacokinetic studies involving deuterated Vinpocetine or for investigating the metabolic fate of such deuterated drugs.

Compound Details:

PropertyValue
Chemical Name (13aS,13bS)-13a-Ethyl-d4-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][2][3]naphthyridine-12-carboxylic Acid
Synonyms Apovincamin-22-oic Acid-d4; (+)-cis-Apovincaminic Acid-d4[2]
CAS Number 1329624-60-3[1][2]
Molecular Formula C₂₀H₁₈D₄N₂O₂[1][2]
Molecular Weight 326.43 g/mol [1][2]

Mass Spectrometry Data (Predicted)

While specific experimental mass spectra for this compound are not widely published, the expected mass and fragmentation can be reliably predicted based on the data for the non-deuterated Apovincaminic Acid (AVA).

Predicted Mass Spectral Data:

AnalytePrecursor Ion (m/z) [M+H]⁺Predicted Major Product Ions (m/z)
Apovincaminic Acid (AVA)323.2[4]280.2[4]
This compound327.2284.2, 280.2

Note: The exact position of the deuterium labels can influence fragmentation. Assuming the deuterium atoms are on the ethyl group, as is common for d4-labeled Vinpocetine analogues, the primary fragmentation would involve the loss of the carboxyl group and parts of the ethyl group.

Interpretation:

In positive ion electrospray ionization (ESI) mass spectrometry, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 327.2. The primary fragmentation of the non-deuterated compound involves the loss of the carboxylic acid group (45 Da), leading to a major product ion at m/z 280.2 from the precursor at 323.2. For the d4 analogue, a similar fragmentation would result in a product ion at m/z 284.2. The presence of a fragment at 280.2 might also be observed, depending on the fragmentation pathway and potential scrambling of deuterium atoms.

NMR Spectral Data (Predicted)

Detailed experimental NMR spectra for this compound are not publicly available. However, based on the structure of Apovincaminic Acid, we can predict the key features of its ¹H and ¹³C NMR spectra. The primary difference in the ¹H NMR spectrum of the d4 analogue compared to the non-deuterated compound will be the absence of signals corresponding to the deuterated positions. In the ¹³C NMR spectrum, the carbons bearing deuterium will show a characteristic triplet multiplicity (due to C-D coupling) and a significant upfield shift.

Assuming the four deuterium atoms are located on the ethyl group (a common labeling pattern for internal standards), the following changes are expected:

Expected ¹H NMR Spectral Characteristics in CDCl₃:

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic7.0 - 8.0mSignals from the indole (B1671886) and pyridine (B92270) rings.
Aliphatic (non-ethyl)1.0 - 4.0mComplex overlapping signals from the fused ring system.
Ethyl (-CH₂-CH₃)Not Applicable-Signals for these protons would be absent due to deuteration.
Carboxylic Acid (-COOH)> 10.0br sSignal may be broad and its position is solvent-dependent.

Expected ¹³C NMR Spectral Characteristics in CDCl₃:

CarbonsExpected Chemical Shift (ppm)Notes
Carbonyl (-COOH)~170 - 180
Aromatic/Olefinic~100 - 150
Aliphatic~20 - 60
Ethyl (-CD₂-CD₃)Upfield shiftedThe signals for these carbons would appear as triplets with reduced intensity.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay (d1): 2 seconds.

  • Spectral Width (sw): Approximately 240 ppm, centered around 120 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure good separation and peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 350 - 450 °C.

  • Full Scan (MS1): Scan range of m/z 100-500 to detect the precursor ion.

  • Tandem MS (MS/MS): Isolate the precursor ion of this compound (m/z 327.2) and fragment it using collision-induced dissociation (CID) with argon gas. Scan for product ions in a range of m/z 50-350.

Data Analysis:

  • Extract the ion chromatogram for the expected precursor ion (m/z 327.2).

  • Analyze the full scan mass spectrum of the corresponding chromatographic peak to confirm the molecular weight.

  • Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the NMR and LC-MS analyses described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Up Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum baseline->calibrate analyze Analyze and Assign Peaks calibrate->analyze

Caption: General workflow for NMR spectroscopy analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve Sample in Solvent transfer Transfer to Autosampler Vial dissolve->transfer inject Inject Sample transfer->inject separate Separate on C18 Column inject->separate ionize Ionize with ESI separate->ionize ms1 MS1: Detect Precursor Ion ionize->ms1 fragment MS2: Fragment Precursor ms1->fragment ms2 Detect Product Ions fragment->ms2 chrom Extract Ion Chromatogram ms2->chrom spectra Analyze Mass Spectra chrom->spectra

Caption: General workflow for LC-MS/MS analysis.

References

A Technical Guide to Commercial Suppliers and Applications of Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Apovincaminic Acid-d4, a deuterated analog of the primary active metabolite of Vinpocetine. Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine, known for its neuroprotective and cerebral blood-flow enhancing properties.[1][2] this compound serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document outlines commercial sources, presents key technical data, details relevant experimental protocols, and visualizes associated metabolic and analytical pathways.

Commercial Suppliers of this compound

Several specialized chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from various commercial sources to facilitate comparison.

Supplier CAS Number Molecular Formula Molecular Weight ( g/mol ) Storage Conditions Shipping Conditions Notes
Simson Pharma Limited 1329624-60-3C21H24N2O2 (for non-deuterated)336.43 (for non-deuterated)Not specifiedNot specifiedAccompanied by a Certificate of Analysis.[3]
Pharmaffiliates 1329624-60-3C20H18D4N2O2326.432-8°C RefrigeratorAmbientLabeled metabolite of Vinpocetine.[4]
TLC Pharmaceutical Standards Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedListed as "Vinpocetine Carboxylic Acid-d4 (this compound)".[5]

Synonyms: (13aS,13bS)-13a-Ethyl-2,3,5,6,13a,13b-hexahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][3][4]naphthyridine-12-carboxylic Acid-d4; Apovincamin-22-oic Acid-d4; (3α,16α)-Eburnamenine-14-carboxylic Acid-d4; (+)-Apovincaminic Acid-d4; (+)-cis-Apovincaminic Acid-d4.[4]

Experimental Protocols

The accurate quantification of Apovincaminic Acid in biological samples is paramount for pharmacokinetic and metabolism studies. Several validated analytical methods have been published, primarily employing high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

HPLC-MS Method for Quantification in Human Plasma[6]

This method provides a fast and sensitive approach for determining Apovincaminic Acid levels in human plasma.

  • Sample Preparation: Protein precipitation is performed by adding methanol (B129727) to the plasma sample.

  • Chromatography:

    • Column: Zorbax SB-C18.

    • Injection Volume: 10 µL of the supernatant.

    • Column Temperature: 45°C.

    • Mobile Phase: A mixture of water with 0.2% formic acid and acetonitrile (B52724) (80:20).

    • Flow Rate: 0.75 mL/min.

    • Elution Time: Less than three minutes.

  • Mass Spectrometry:

    • Detection: The signal corresponding to m/z = 323 is monitored.

  • Performance:

    • Linearity: 4 to 240 ng/mL.

    • Limit of Quantification (LOQ): 4 ng/mL.

    • Accuracy and Precision: Within-run assay precision was less than 5.2%, and between-run assay precision was less than 10%.

LC-MS/MS Method for Simultaneous Determination of Vinpocetine and Apovincaminic Acid in Rat Plasma[7]

This method is suitable for preclinical pharmacokinetic studies in animal models.

  • Sample Preparation: Solid-liquid extraction from 50 µL aliquots of rat plasma.

  • Chromatography:

    • Column: C18 column.

    • Run Time: 3.5 minutes under isocratic conditions.

  • Mass Spectrometry (Tandem MS):

    • Ionization Mode: Positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Apovincaminic Acid (AVA): m/z 323.2 → 280.2

      • Vinpocetine (VP): m/z 351.4 → 280.2

      • Internal Standard (Dimenhydrinate): m/z 256.2 → 167.3

  • Performance:

    • Linear Dynamic Range: 0.5–500 ng/mL for both analytes.

    • Precision (RSD%): Less than 8.55% at all concentration levels.

UPLC-MS/MS for Brain Tissue Distribution Studies in Rats[8]

This highly sensitive method allows for the quantification of Vinpocetine and Apovincaminic Acid in different brain regions.

  • Sample Preparation: Protein precipitation from brain tissue samples using 500 µL of methanol.

  • Chromatography (UPLC):

    • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Methanol-water gradient.

    • Flow Rate: 0.20 mL/min.

  • Mass Spectrometry (Tandem MS):

    • Ionization Source: Positive electrospray ionization (ESI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Apovincaminic Acid (AVA): m/z 323 → 280

      • Vinpocetine (VP): m/z 351 → 280

      • Internal Standard (Phenacetin): m/z 180 → 110

  • Performance:

    • Linearity Range (AVA): 0.103 to 6.18 ng/mL.

    • Intra-day and Inter-day Precision (RSD): Within 11.8%.

    • Accuracy (RE): 2.7% to 9.5% for AVA.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Metabolic Pathway of Vinpocetine

Vinpocetine undergoes rapid first-pass metabolism in the body, where it is hydrolyzed to its main active metabolite, Apovincaminic Acid.[2]

Vinpocetine Vinpocetine (Ethyl Apovincaminate) AVA Apovincaminic Acid Vinpocetine->AVA Hydrolysis (First-pass metabolism) cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Supernatant Collect Supernatant/ Organic Layer Extract->Supernatant Inject Inject into UPLC/HPLC Supernatant->Inject Analysis Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM Mode) Separate->Detect Quantify Quantification (Analyte/IS Peak Area Ratio) Detect->Quantify Data Output Report Generate Concentration Data Quantify->Report Glutamate Excess Glutamate (Ischemic Condition) NMDA_R NMDA Receptor Glutamate->NMDA_R Over-activates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Leads to Excitotoxicity Excitotoxicity (Neuronal Damage/Death) Ca_Influx->Excitotoxicity Induces Vinpocetine_AVA Vinpocetine / Apovincaminic Acid Vinpocetine_AVA->NMDA_R Inhibits

References

Apovincaminic Acid-d4: A Technical Guide to its Role as a Key Metabolite of Vinpocetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Apovincaminic Acid-d4, with a primary focus on its significance as the major and active metabolite of Vinpocetine (B1683063). This document details the metabolic transformation, pharmacokinetic profiles, and the analytical methodologies employed in its study. Furthermore, it elucidates the key signaling pathways influenced by Vinpocetine and its metabolites.

Introduction: The Metabolic Fate of Vinpocetine

Vinpocetine, a synthetic derivative of the Vinca minor alkaloid vincamine, undergoes rapid and extensive metabolism in the body.[1][2] The primary metabolic pathway involves the hydrolysis of the ethyl ester of Vinpocetine to its corresponding carboxylic acid, Apovincaminic Acid (AVA).[3] AVA is not merely an inactive byproduct but is considered an active metabolite, contributing to the overall pharmacological effects of Vinpocetine.[2][4] Due to the rapid and extensive first-pass metabolism of Vinpocetine, AVA is often used as a surrogate for assessing Vinpocetine exposure in pharmacokinetic and bioequivalence studies.[4][5]

This compound is the deuterated form of AVA and serves as an essential tool in bioanalytical studies. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification of AVA in various biological matrices.[6]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Vinpocetine and its primary metabolite, Apovincaminic Acid, have been characterized in various preclinical and clinical studies. The data presented below is a summary from studies conducted in humans and rats, showcasing key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Table 1: Pharmacokinetic Parameters of Vinpocetine and Apovincaminic Acid in Humans (Oral Administration)
ParameterVinpocetineApovincaminic Acid (AVA)Reference
Cmax Highly variable (due to low bioavailability)49.5 ± 16 ng/mL (Test Product) 51.4 ± 14 ng/mL (Reference Product)[5][7]
Tmax 1.5 - 2 h1.1 ± 0.36 h (Test Product) 1.02 ± 0.35 h (Reference Product)
AUC (0-∞) -95 ± 29 ng/mL·h (Test Product) 96.9 ± 26 ng/mL·h (Reference Product)[5][7]
Elimination Half-life (t½) 1 - 2.5 h0.97 ± 0.27 h (Test Product) 0.96 ± 0.28 h (Reference Product)
Oral Bioavailability 7% to 60% (highly influenced by food)-[4]

Note: The pharmacokinetics of Vinpocetine and AVA have been shown to be linear, with no evidence of accumulation or autoinduction after chronic administration.[8]

Table 2: Pharmacokinetic Parameters of Vinpocetine and Apovincaminic Acid in Rats
AdministrationParameterVinpocetineApovincaminic Acid (AVA)Reference
Intravenous (1 mg/kg) Linear Dynamic Range 0.5 - 500 ng/mL0.5 - 500 ng/mL[9]
Oral (1 mg/kg) Linear Dynamic Range 0.5 - 500 ng/mL0.5 - 500 ng/mL[9]
Intragastric (4 mg/kg) Linear Calibration Curve (Brain Tissue) 0.100 - 60.0 ng/mL0.103 - 6.18 ng/mL[10]

Experimental Protocols

The quantification of Vinpocetine and Apovincaminic Acid in biological samples is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections detail a typical experimental workflow and specific methodologies cited in the literature.

General Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a standard workflow for the analysis of Vinpocetine and its metabolite AVA from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Brain Tissue) InternalStandard Addition of Internal Standard (this compound) SampleCollection->InternalStandard Extraction Protein Precipitation / Solid-Liquid Extraction InternalStandard->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Fig. 1: General workflow for pharmacokinetic analysis.
Detailed Methodologies

Method 1: Simultaneous Determination in Rat Plasma by LC-MS/MS [9]

  • Sample Preparation:

    • 50 µL of rat plasma was subjected to solid-liquid extraction.

  • Internal Standard:

    • Dimenhydrinate.

  • Chromatography:

    • Column: C18 column.

    • Mobile Phase: Isocratic conditions.

    • Run Time: 3.5 minutes.

  • Mass Spectrometry:

    • Mode: Positive ion and Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Vinpocetine: m/z 351.4 → 280.2

      • Apovincaminic Acid: m/z 323.2 → 280.2

      • Dimenhydrinate (IS): m/z 256.2 → 167.3

  • Validation:

    • Linear Dynamic Range: 0.5-500 ng/mL for both Vinpocetine and AVA.

    • Precision (RSD%): Less than 8.55%.

Method 2: Simultaneous Determination in Rat Brain Tissue by UPLC-MS/MS [10]

  • Sample Preparation:

    • Brain tissue samples were homogenized and proteins were precipitated using 500 µL of methanol.

  • Internal Standard:

    • Phenacetin.

  • Chromatography (UPLC):

    • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Methanol-water gradient elution.

    • Flow Rate: 0.20 mL/min.

  • Mass Spectrometry:

    • Mode: Positive electrospray ionization (ESI) with Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Vinpocetine: m/z 351 → 280

      • Apovincaminic Acid: m/z 323 → 280

      • Phenacetin (IS): m/z 180 → 110

  • Validation:

    • Linearity: 0.100 to 60.0 ng/mL for Vinpocetine and 0.103 to 6.18 ng/mL for AVA.

    • Precision (RSD%): Within 11.8%.

    • Accuracy (RE%): -1.7% to 3.0% for Vinpocetine and 2.7% to 9.5% for AVA.

Synthesis and Application of this compound

The primary and critical application of this compound is as an internal standard for the quantitative analysis of Apovincaminic Acid in biological matrices.[6] Its chemical properties are nearly identical to the unlabeled analyte, but its increased mass allows for its distinct detection by a mass spectrometer. This co-elution and differential detection enable correction for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Signaling Pathways Modulated by Vinpocetine

Vinpocetine and its active metabolite, Apovincaminic Acid, exert their pharmacological effects through the modulation of several key signaling pathways, primarily associated with anti-inflammatory and neuroprotective actions.

Inhibition of the IKK/NF-κB Inflammatory Pathway

Vinpocetine has demonstrated significant anti-inflammatory properties by inhibiting the IκB kinase (IKK) complex.[13] This inhibition prevents the phosphorylation and subsequent degradation of IκB, which in turn keeps the transcription factor NF-κB in an inactive state in the cytoplasm. By preventing NF-κB translocation to the nucleus, Vinpocetine suppresses the expression of various pro-inflammatory genes.[3][14]

G Vinpocetine Vinpocetine IKK IKK Complex Vinpocetine->IKK IkB_p Phosphorylation of IκB IKK->IkB_p IkB_d Degradation of IκB IkB_p->IkB_d NFkB_a NF-κB Activation and Nuclear Translocation IkB_d->NFkB_a Inflammation Pro-inflammatory Gene Expression NFkB_a->Inflammation

Fig. 2: Vinpocetine's inhibition of the NF-κB pathway.
Modulation of Akt/STAT3 and cAMP/cGMP Pathways

Vinpocetine has also been shown to influence the Akt/STAT3 and cAMP/cGMP signaling pathways.[13] As a phosphodiesterase type 1 (PDE1) inhibitor, Vinpocetine increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[13] These second messengers are crucial for a variety of cellular processes, including neuronal plasticity and survival.

G Vinpocetine Vinpocetine PDE1 Phosphodiesterase 1 (PDE1) Vinpocetine->PDE1 Akt_STAT3 Akt/STAT3 Pathway Modulation Vinpocetine->Akt_STAT3 cAMP_cGMP_i Increased cAMP/cGMP PDE1->cAMP_cGMP_i Inhibition of breakdown Kinase_Activation Activation of Protein Kinases cAMP_cGMP_i->Kinase_Activation Plasticity Enhanced Neuronal Plasticity and Survival Kinase_Activation->Plasticity

Fig. 3: Vinpocetine's effect on PDE1 and related pathways.

Conclusion

Apovincaminic Acid is a critical active metabolite of Vinpocetine, and its deuterated form, this compound, is an indispensable tool for accurate bioanalytical research. Understanding the metabolic conversion of Vinpocetine to AVA, their respective pharmacokinetic profiles, and the signaling pathways they modulate is fundamental for the continued development and clinical application of Vinpocetine. The detailed experimental protocols and compiled quantitative data within this guide serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and neuroscience.

References

Neuroprotective Effects of Apovincaminic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid (AVA), the major active metabolite of the synthetic ethyl ester of apovincamine, vinpocetine (B1683063), has garnered significant interest for its potential neuroprotective properties. As the primary biologically active form of vinpocetine in the body, understanding the specific contributions of AVA to neuroprotection is crucial for the development of novel therapeutic strategies for a range of neurological disorders. This technical guide provides an in-depth overview of the current scientific knowledge regarding the neuroprotective effects of apovincaminic acid, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols. While much of the mechanistic understanding is extrapolated from studies on its parent compound, vinpocetine, this guide will clearly delineate the direct evidence available for apovincaminic acid.

Core Neuroprotective Mechanisms

The neuroprotective effects of apovincaminic acid are believed to be multifactorial, targeting key pathological processes involved in neuronal damage and death. The primary mechanisms include the attenuation of excitotoxicity, reduction of neuroinflammation, and combating oxidative stress.

Attenuation of NMDA Receptor-Mediated Excitotoxicity

Glutamate-induced excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a central mechanism of neuronal injury in ischemic stroke and other neurodegenerative conditions. Both vinpocetine and its metabolite, cis-apovincaminic acid (cAVA), have demonstrated the ability to mitigate NMDA-induced neurotoxicity.[1] In an in vivo model of NMDA-induced excitotoxic lesion in the rat entorhinal cortex, cAVA treatment led to a reduction in the size of the neuronal lesion.[1] While the precise molecular interaction is still under investigation, it is proposed that these compounds may modulate NMDA receptor function or downstream signaling cascades, thereby preventing excessive calcium influx and subsequent cell death pathways.

Anti-Inflammatory Effects via Microglia Modulation

Neuroinflammation, characterized by the activation of microglia, is a critical component of the secondary injury cascade following brain insults. Activated microglia can release a host of pro-inflammatory cytokines and reactive oxygen species, exacerbating neuronal damage. Studies have shown that cis-apovincaminic acid can significantly reduce the area of microglial activation surrounding an excitotoxic lesion.[1] This suggests that AVA possesses anti-inflammatory properties, which may be mediated through the inhibition of key inflammatory signaling pathways. While direct evidence for AVA is still emerging, studies on vinpocetine have demonstrated inhibition of the IκB kinase (IKK)/nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in various neurological disorders. While direct quantitative data on the antioxidant effects of apovincaminic acid are limited, studies on vinpocetine and its derivatives suggest a role in combating oxidative stress. This may involve the scavenging of free radicals or the enhancement of endogenous antioxidant enzyme activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of cis-apovincaminic acid (cAVA).

In Vivo Model Species Compound Dosage Key Findings Reference
NMDA-Induced Entorhinal Cortex LesionRatcis-Apovincaminic Acid (cAVA)10 mg/kg (i.p.)16% reduction in neuronal lesion size.[1]
NMDA-Induced Entorhinal Cortex LesionRatcis-Apovincaminic Acid (cAVA)10 mg/kg (i.p.)23% reduction in the area of microglial activation.[1]
In Vitro Model Cell Type Compound Concentration Key Findings Reference
Glutamate-Induced ExcitotoxicityPrimary Cortical NeuronsVinpocetineIC50 = 2-7 x 10-6 MDose-dependent inhibition of neurotoxicity.

Note: In vitro data for apovincaminic acid is limited; data for the parent compound vinpocetine is provided for context.

Experimental Protocols

In Vivo NMDA-Induced Neurotoxicity Model in Rats

This protocol is based on the methodology described by Nyakas et al. (2009).[1]

Objective: To assess the neuroprotective effects of cis-apovincaminic acid against NMDA-induced excitotoxic neuronal damage in the rat entorhinal cortex.

Animals: Male Wistar rats.

Procedure:

  • Stereotaxic Surgery: Anesthetize rats and place them in a stereotaxic frame. Inject NMDA bilaterally into the entorhinal cortex.

  • Drug Administration: Administer cis-apovincaminic acid (10 mg/kg, intraperitoneally) or vehicle 60 minutes before the NMDA lesion and daily for 3 consecutive days post-lesion.

  • Behavioral Testing: After a recovery period, assess cognitive function using tests such as the Morris water maze (spatial learning and memory) and novel object recognition (recognition memory).

  • Histological Analysis: At the end of the behavioral testing, perfuse the animals and prepare brain sections.

    • Neuronal Lesion Size: Perform NeuN (neuronal nuclei) immunohistochemistry to visualize neurons. Quantify the area of neuronal loss in the entorhinal cortex.

    • Microglial Activation: Perform CD11b (integrin αM) or Iba1 immunohistochemistry to identify activated microglia. Quantify the area of microglial activation surrounding the lesion.

Data Analysis: Compare the lesion size and area of microglial activation between the cAVA-treated and vehicle-treated groups using appropriate statistical methods.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows related to the neuroprotective effects of apovincaminic acid.

Note: The signaling pathway diagrams are based on the known mechanisms of the parent compound, vinpocetine, and represent the hypothesized pathways for apovincaminic acid.

G Experimental Workflow: In Vivo Neuroprotection Assay cluster_0 Animal Model Preparation cluster_1 Treatment cluster_2 Assessment Rat Wistar Rat Anesthesia Anesthesia Rat->Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery NMDA_Injection NMDA Injection (Entorhinal Cortex) Stereotaxic_Surgery->NMDA_Injection cAVA_Treatment cAVA (10 mg/kg, i.p.) NMDA_Injection->cAVA_Treatment Pre- and Post-treatment Vehicle_Control Vehicle Control NMDA_Injection->Vehicle_Control Control Group Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) cAVA_Treatment->Behavioral_Tests Vehicle_Control->Behavioral_Tests Histology Histological Analysis Behavioral_Tests->Histology Lesion_Quantification Neuronal Lesion Quantification (NeuN) Histology->Lesion_Quantification Microglia_Quantification Microglia Activation Quantification (CD11b/Iba1) Histology->Microglia_Quantification

In Vivo Neuroprotection Experimental Workflow

G Proposed Anti-Inflammatory Signaling Pathway of Apovincaminic Acid cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IKK->NFκB Leads to activation of IκB->NFκB Inhibits NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates to Apovincaminic_Acid Apovincaminic Acid Apovincaminic_Acid->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFκB_nucleus->Gene_Transcription Induces Cytokines Cytokines, Chemokines Gene_Transcription->Cytokines Produces

Proposed IKK/NF-κB Inhibitory Pathway

G Proposed Mechanism of Action via PDE1 Inhibition cluster_0 Cellular Signaling cluster_1 Neuroprotective Outcomes Apovincaminic_Acid Apovincaminic Acid PDE1 Phosphodiesterase 1 (PDE1) Apovincaminic_Acid->PDE1 Inhibits cAMP cAMP PDE1->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Neuroprotective Gene Expression CREB->Gene_Expression Induces Neuronal_Survival Enhanced Neuronal Survival Gene_Expression->Neuronal_Survival Promotes

Proposed PDE1/cAMP/PKA/CREB Pathway

Conclusion and Future Directions

Apovincaminic acid demonstrates clear neuroprotective effects in preclinical models of excitotoxicity, primarily through the reduction of neuronal damage and neuroinflammation. While the precise molecular mechanisms are still being elucidated, evidence from its parent compound, vinpocetine, strongly suggests the involvement of key signaling pathways such as IKK/NF-κB and the modulation of cyclic nucleotide signaling through PDE1 inhibition.

Future research should focus on delineating the specific molecular targets of apovincaminic acid. In vitro studies, including electrophysiological recordings to assess its direct effects on NMDA receptor currents and biochemical assays to quantify its impact on inflammatory and oxidative stress markers, are crucial. A more comprehensive understanding of the dose-response relationships and the direct molecular interactions of apovincaminic acid will be instrumental in advancing its potential as a therapeutic agent for a variety of neurological conditions characterized by excitotoxicity and neuroinflammation.

References

Methodological & Application

Application Note: High-Throughput Quantification of Apovincaminic Acid in Human Plasma using Apovincaminic Acid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of apovincaminic acid in human plasma. Apovincaminic Acid-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation. This method is suitable for high-throughput bioanalytical studies, including pharmacokinetic and drug metabolism research.

Introduction

Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is used for the treatment of cerebrovascular disorders and cognitive impairment. Accurate quantification of apovincaminic acid in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[1] Deuterated internal standards co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[2][3] This application note provides a detailed protocol for the determination of apovincaminic acid in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Apovincaminic Acid (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (LC-MS Grade)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

  • Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm) is recommended.[4]

Standard Solutions
  • Apovincaminic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of apovincaminic acid in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the apovincaminic acid stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

Analytical Method

Sample Preparation
  • Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 50 µL of blank plasma, calibration standard, QC, or unknown sample to the appropriately labeled tubes.

  • Add 100 µL of the internal standard spiking solution (100 ng/mL this compound in methanol) to all tubes except the blank. To the blank, add 100 µL of methanol.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

The following parameters are provided as a starting point and may require optimization for different instrumentation.

Table 1: Chromatographic Conditions

ParameterValue
Column Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient may be used. A typical starting condition is 80:20 (A:B).[4]
Flow Rate 0.4 - 0.75 mL/min[4]
Column Temperature 40 - 45 °C[4]
Injection Volume 5 - 10 µL

Table 2: Mass Spectrometric Conditions

ParameterApovincaminic AcidThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 323.2[2][4]327.2 (Predicted)
Product Ion (m/z) 280.2 or 236.1[2]To be optimized (a common loss of COOH and other fragments would be expected)
Dwell Time 100-200 ms100-200 ms
Collision Energy (CE) To be optimizedTo be optimized
Declustering Potential (DP) To be optimizedTo be optimized

Method Validation Summary

The following tables summarize typical quantitative performance data for the analysis of apovincaminic acid in plasma, based on published methods.[2][4] While these methods did not use this compound, similar performance is expected.

Table 3: Linearity and Sensitivity

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Apovincaminic Acid1 - 2501> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low3< 10< 1090 - 110
Medium50< 10< 1090 - 110
High200< 10< 1090 - 110

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 8590 - 110
High200> 8590 - 110

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_add Add Internal Standard (this compound) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of apovincaminic acid.

G cluster_ms Tandem Mass Spectrometer q1 Quadrupole 1 (Q1) Precursor Ion Selection q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 Selected Precursor Ions q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 Fragment Ions detector Detector q3->detector Selected Product Ions analyte_is Analytes from LC (Apovincaminic Acid & This compound) analyte_is->q1 Ionization (ESI+)

Caption: Logical diagram of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of apovincaminic acid in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for analytical variability. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and other applications requiring the routine analysis of large numbers of samples.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Apovincaminic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is used in the treatment of various cerebrovascular disorders and cognitive impairments. Accurate quantification of apovincaminic acid in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note presents a detailed, robust, and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of apovincaminic acid in plasma and brain tissue. The method is suitable for high-throughput analysis in a drug development setting.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of apovincaminic acid from biological matrices.[1][2][3]

Materials:

  • Methanol (B129727) (HPLC grade)

  • Internal Standard (IS) working solution (e.g., Phenacetin, 180 ng/mL in methanol)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or brain tissue homogenate).

  • Add 500 µL of methanol containing the internal standard.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole tandem mass spectrometer.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]

UPLC Conditions:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol
Flow Rate 0.20 mL/min[1]
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)[1]

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Apovincaminic Acid 323.2280.2[4]3020
Phenacetin (IS) 180.0110.0[1]2515

Data Presentation

The UPLC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Apovincaminic Acid Rat Brain Tissue0.103 - 6.18[1]> 0.990.103[1]
Apovincaminic Acid Human Plasma0.5 - 250.0[5]> 0.990.5[5]
Apovincaminic Acid Rat Plasma0.5 - 500[4]0.9984[4]0.5[4]

Table 2: Precision and Accuracy

AnalyteMatrixQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Apovincaminic Acid Rat Brain TissueLow0.206< 11.8[1]< 11.8[1]2.7 to 9.5[1]
Mid1.03< 11.8[1]< 11.8[1]2.7 to 9.5[1]
High5.15< 11.8[1]< 11.8[1]2.7 to 9.5[1]
Apovincaminic Acid Rat PlasmaLow1.0< 8.55[4]< 8.55[4]Within ±15%
Mid50< 8.55[4]< 8.55[4]Within ±15%
High400< 8.55[4]< 8.55[4]Within ±15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis sample Biological Sample (Plasma or Brain Homogenate) add_is Add Internal Standard (e.g., Phenacetin in Methanol) sample->add_is 100 µL vortex Vortex Mix (1 minute) add_is->vortex 500 µL centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) supernatant->injection separation UPLC Separation (BEH C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification

Caption: Experimental workflow for apovincaminic acid quantification.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of apovincaminic acid in biological matrices. The simple protein precipitation sample preparation procedure and the short chromatographic run time make this method highly suitable for high-throughput bioanalysis in support of preclinical and clinical studies of vinpocetine. The method has been successfully validated and applied to pharmacokinetic studies.[4]

References

Bioanalytical Method for the Quantification of Vinpocetine and Apovincaminic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed methodology for the simultaneous quantification of Vinpocetine (B1683063) and its active metabolite, Apovincaminic Acid (AVA), in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Vinpocetine is a synthetic derivative of the Vinca alkaloid vincamine (B1683053) and is used in the treatment of cerebrovascular disorders.[1] Apovincaminic acid is its major and active metabolite.[2] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. The protocols described herein are compiled from validated methods published in peer-reviewed journals, offering robust and reproducible procedures for researchers in the field.

Introduction

Vinpocetine is rapidly absorbed and metabolized in the body, with Apovincaminic Acid being the principal active metabolite.[2] Due to this rapid conversion, pharmacokinetic evaluations often rely on the measurement of AVA as a surrogate for Vinpocetine exposure.[3] The development of a sensitive and specific bioanalytical method for the simultaneous determination of both compounds is essential for a comprehensive understanding of Vinpocetine's absorption, distribution, metabolism, and excretion (ADME) profile. This application note details validated LC-MS/MS methods that provide high sensitivity and selectivity for the analysis of Vinpocetine and AVA in various biological matrices, including plasma and brain tissue.

Metabolic Pathway

Vinpocetine undergoes hydrolysis to its active metabolite, Apovincaminic Acid. This metabolic conversion is a key step in its pharmacological activity.

Vinpocetine Vinpocetine AVA Apovincaminic Acid (AVA) (Active Metabolite) Vinpocetine->AVA Hydrolysis

Metabolic Conversion of Vinpocetine to Apovincaminic Acid.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest. Two common methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • To a 100 µL aliquot of plasma sample, add 300 µL of methanol (B129727) (containing the internal standard).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-20 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can improve assay sensitivity and reduce matrix effects.

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.[4]

G cluster_0 Sample Preparation Workflow cluster_1 Protein Precipitation cluster_2 Solid-Phase Extraction plasma Plasma Sample ppt_step1 Add Methanol (with IS) plasma->ppt_step1 spe_step1 Load on SPE Cartridge plasma->spe_step1 ppt_step2 Vortex & Centrifuge ppt_step1->ppt_step2 ppt_step3 Collect Supernatant ppt_step2->ppt_step3 evap Evaporate to Dryness ppt_step3->evap spe_step2 Wash spe_step1->spe_step2 spe_step3 Elute spe_step2->spe_step3 spe_step3->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sample Preparation Workflow.

LC-MS/MS Conditions

The following tables summarize typical LC-MS/MS parameters for the simultaneous analysis of Vinpocetine and Apovincaminic Acid.

Table 1: Liquid Chromatography Parameters

ParameterCondition 1Condition 2
Column Zorbax SB-CN (250 x 4.6 mm, 5 µm)[4]Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[5][6]
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Formic Acid in WaterWater with 0.1% Formic Acid
Mobile Phase B MethanolMethanol
Gradient Isocratic: 30% A : 70% B[4]Gradient
Flow Rate 1.0 mL/min[4]0.2 mL/min[5][6]
Column Temperature Ambient40°C
Injection Volume 20 µL[4]5 µL

Table 2: Mass Spectrometry Parameters

ParameterVinpocetineApovincaminic AcidInternal Standard (Example: Phenacetin)
Ionization Mode ESI Positive[4][5]ESI Positive[4][5]ESI Positive[5]
MRM Transition (m/z) 351.4 → 280.1[4]323.2 → 279.2[4]180 → 110[5]
Collision Energy (eV) Analyte DependentAnalyte DependentAnalyte Dependent
Declustering Potential (V) Analyte DependentAnalyte DependentAnalyte Dependent

Method Validation Parameters

A summary of validation parameters from a representative UPLC-MS/MS method for the analysis of Vinpocetine and AVA in rat brain tissue is presented below.[5][6]

Table 3: Method Validation Summary

ParameterVinpocetineApovincaminic Acid
Linearity Range (ng/mL) 0.100 - 60.0[5][6]0.103 - 6.18[5][6]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.100[5][6]0.103[5][6]
Intra-day Precision (RSD%) < 11.8%[5][6]< 11.8%[5][6]
Inter-day Precision (RSD%) < 11.8%[5][6]< 11.8%[5][6]
Accuracy (RE%) -1.7% to 3.0%[5][6]2.7% to 9.5%[5][6]

Data Analysis and Interpretation

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the concentration-time profiles of Vinpocetine and AVA.[7] The linear pharmacokinetics of both analytes suggest that their exposure is dose-proportional within the studied ranges.[7] The distribution of Vinpocetine and AVA into different tissues, such as the brain, can also be assessed.[5][6] Studies in rats have shown that Vinpocetine is eliminated quickly from the brain, while AVA has a slower elimination and can be detected for more than 12 hours.[5][6]

Conclusion

The LC-MS/MS and UPLC-MS/MS methods described provide the necessary sensitivity, specificity, and throughput for the reliable quantification of Vinpocetine and its active metabolite, Apovincaminic Acid, in various biological matrices. These protocols are essential tools for advancing the understanding of Vinpocetine's pharmacology and for supporting its development and clinical use. The provided workflows and tabulated data offer a solid foundation for researchers to establish and validate these bioanalytical methods in their own laboratories.

References

Application Notes and Protocols for Apovincaminic Acid-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of Apovincaminic Acid-d4 from plasma samples for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The following methods are commonly employed and have been validated for accuracy and precision.

Introduction

Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Accurate quantification of apovincaminic acid in biological matrices is crucial for pharmacokinetic and bioavailability studies. This compound is the deuterated internal standard used for the quantification of apovincaminic acid by LC-MS/MS, correcting for matrix effects and variations in sample processing. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol
  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (this compound) solution.

  • Precipitation: Add 300 µL of cold methanol (B129727) to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well of a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the supernatant or reconstituted sample into the LC-MS/MS system.[1][2]

PPT_Workflow start Plasma Sample (100 µL) spike Spike with This compound start->spike precipitate Add Methanol (300 µL) spike->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer Collect Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

Protein Precipitation Workflow

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more thorough clean-up than protein precipitation by utilizing a stationary phase to selectively adsorb the analyte and interferences from the sample matrix.

Experimental Protocol

This protocol is based on the use of an OASIS HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge.[3]

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.

  • Cartridge Conditioning: Condition an OASIS HLB SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

SPE_Workflow start Plasma Sample (500 µL) pretreat Pre-treat with 4% Phosphoric Acid start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Solid-Phase Extraction Workflow

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol
  • Sample Aliquoting: Place 200 µL of plasma into a clean centrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • pH Adjustment (if necessary): Adjust the pH of the plasma sample as required to ensure the analyte is in a neutral form for efficient extraction into the organic solvent.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

  • Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of mobile phase (e.g., 100 µL).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.[4]

LLE_Workflow start Plasma Sample (200 µL) spike Spike with Internal Standard start->spike add_solvent Add Organic Solvent (1 mL) spike->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge transfer Collect Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Liquid-Liquid Extraction Workflow

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the analysis of apovincaminic acid in plasma.

ParameterProtein PrecipitationSolid-Phase ExtractionSolid-Liquid Extraction
Linearity Range (ng/mL) 4 - 240[1]2.4 - 240[3]0.5 - 500[5]
Lower Limit of Quantification (LLOQ) (ng/mL) 4[1]2.4[3]0.5[5]
Precision (%RSD) < 10% (between-run)[1]0.84 - 8.54%[3]< 8.55%[5]
Accuracy < 10% (between-run)[1]91.5 - 108.3%[3]Not explicitly stated
Recovery > 80%[2]Not explicitly statedNot explicitly stated
Internal Standard This compound (typical)Not explicitly statedDimenhydrinate[5]

Note: "Solid-Liquid Extraction" as described in one of the sources appears to be a variation of protein precipitation followed by liquid-liquid extraction principles.[5] The internal standard used can vary between laboratories and specific assays.

Concluding Remarks

The choice of sample preparation technique for this compound analysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Protein precipitation is the simplest and fastest method, suitable for high-throughput screening. Solid-phase extraction offers superior clean-up, leading to lower matrix effects and potentially better sensitivity. Liquid-liquid extraction provides a good balance between clean-up efficiency and complexity. For all methods, the use of a deuterated internal standard like this compound is highly recommended for accurate and precise quantification.

References

Application Notes and Protocols for the Use of Apovincaminic Acid-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid (AVA) is the major and pharmacologically active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca minor alkaloid vincamine. Vinpocetine is prescribed for treating cerebrovascular and neurodegenerative diseases.[1] Due to its rapid and extensive metabolism, the pharmacokinetic evaluation of vinpocetine often relies on the accurate quantification of AVA in biological matrices.[2] The use of a stable isotope-labeled internal standard, such as Apovincaminic Acid-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest accuracy and precision.[3] These application notes provide detailed protocols and data for the use of this compound in pharmacokinetic studies of vinpocetine.

Rationale for Using a Deuterated Internal Standard

In quantitative bioanalysis, an internal standard (IS) is added to samples to correct for variability during sample processing and analysis. Deuterated internal standards are considered the superior choice because their physicochemical properties are nearly identical to the analyte of interest. This ensures they co-elute during chromatography and experience similar extraction efficiencies and matrix effects, allowing for more accurate and precise quantification.[3]

Metabolic Pathway of Vinpocetine

Vinpocetine undergoes rapid and extensive first-pass metabolism in the liver, where it is hydrolyzed by esterase enzymes to its main active metabolite, apovincaminic acid.[3][4]

Vinpocetine Vinpocetine Apovincaminic_Acid Apovincaminic Acid (AVA) Vinpocetine->Apovincaminic_Acid Hepatic Esterase (Hydrolysis) Elimination Renal Elimination Apovincaminic_Acid->Elimination Excretion

Caption: Metabolic Conversion of Vinpocetine to Apovincaminic Acid.

Pharmacokinetic Parameters of Apovincaminic Acid

The following table summarizes the key pharmacokinetic parameters of apovincaminic acid in humans after oral administration of vinpocetine.

ParameterValueSpeciesReference
Tmax (h) 1.5 - 2.0Human[5]
Elimination Half-life (h) ~2.0Human[5]
Apparent Clearance (CL/F) (L/h) 56.15Human[5]
Apparent Volume of Distribution (Vd/F) (L) ~135Human[5]

Bioanalytical Method Using this compound

The following is a representative protocol for the quantification of apovincaminic acid in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS_Addition Add Apovincaminic Acid-d4 (IS) Plasma->IS_Addition Precipitation Protein Precipitation (Methanol) IS_Addition->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto LC-MS/MS Supernatant->Injection Quantification Quantification (MRM) Injection->Quantification

Caption: Bioanalytical Workflow for Apovincaminic Acid Quantification.

Detailed Protocol

1. Materials and Reagents

  • Apovincaminic Acid reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Apovincaminic Acid and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Apovincaminic Acid stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Parameters

The following table provides typical LC-MS/MS parameters for the analysis of apovincaminic acid.

ParameterRecommended Conditions
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Apovincaminic Acid) m/z 323.2 -> 280.2
MRM Transition (this compound) m/z 327.2 -> 284.2

5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, post-preparative)

Data Presentation: Advantage of this compound

The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of the bioanalytical method. The following table illustrates the typical performance improvement compared to a non-isotopically labeled internal standard.

Validation ParameterWith this compound (Illustrative)With Non-Isotopic IS (Illustrative)
Linearity (r²) > 0.998> 0.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (% RSD) < 5%< 15%
Recovery (% RSD) < 10%< 20%
Matrix Effect (% RSD) < 10%< 20%

Conclusion

This compound is an essential tool for the accurate and precise quantification of apovincaminic acid in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methods minimizes analytical variability, leading to high-quality data that is crucial for regulatory submissions and making informed decisions in drug development. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the bioanalysis of vinpocetine and its major metabolite.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Due to its therapeutic relevance in cerebrovascular disorders, robust and sensitive bioanalytical methods are crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Apovincaminic Acid-d4, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variability in sample processing and instrument response.[1][2]

This application note provides a detailed protocol for the detection and quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are compiled from various validated methods for the analysis of apovincaminic acid in biological matrices.[3][4][5]

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters and performance characteristics for the analysis of apovincaminic acid, which are directly applicable for setting up a method for its deuterated analog.

Table 1: LC-MS/MS Parameters for Apovincaminic Acid Analysis

ParameterValueReference
Analyte Apovincaminic Acid[3][4][5]
Internal Standard This compoundInferred
Ionization Mode Electrospray Ionization (ESI), Positive[3][4][5]
Precursor Ion (m/z) for AVA 323.2[3][4]
Product Ions (m/z) for AVA 280.2, 236.1[3][4]
Precursor Ion (m/z) for AVA-d4 327.2 (inferred)-
Product Ions (m/z) for AVA-d4 280.2, 236.1 (inferred)-
Collision Energy Analyte- and instrument-dependent optimization required-
Dwell Time ~100-200 ms-

Note on Internal Standard MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for this compound are inferred based on the known transitions for the unlabeled compound. The precursor ion is shifted by +4 Da to account for the four deuterium (B1214612) atoms. The product ions are assumed to be the same, as the deuteration is unlikely to alter the fragmentation pathway of the core molecule. It is best practice to confirm these transitions by direct infusion of the this compound standard.

Table 2: Chromatographic Conditions for Apovincaminic Acid Analysis

ParameterCondition 1Condition 2
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water2 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (B52724)Methanol
Flow Rate 0.2 - 0.4 mL/min0.2 mL/min
Gradient Gradient elution, optimized for separation from matrix componentsIsocratic or gradient elution
Column Temperature 30 - 40 °CAmbient or controlled
Injection Volume 5 - 20 µL10 µL

Experimental Protocols

This section outlines a typical workflow for the analysis of this compound in a biological matrix such as plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting apovincaminic acid from plasma samples.[6]

  • Reagents and Materials:

    • Blank plasma

    • This compound internal standard working solution

    • Acetonitrile (ice-cold)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

    • Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Method:

    • Set up the LC system with a C18 column and the mobile phases as described in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes.

    • Develop a gradient elution method to ensure separation of the analyte from potential interferences. A typical gradient might start at 5-10% Mobile Phase B, ramp up to 95% B, hold, and then return to the initial conditions for re-equilibration.

  • MS/MS Method:

    • Set the mass spectrometer to operate in positive ESI mode.

    • Create an acquisition method with the MRM transitions for both apovincaminic acid and this compound as listed in Table 1.

    • Optimize the collision energy for each transition to achieve the most stable and intense signal.

    • Set the source parameters (e.g., capillary voltage, source temperature, gas flows) to optimal values for the instrument and flow rate used.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_extraction Extraction cluster_lcms LC-MS/MS System cluster_quant Quantification analyte Apovincaminic Acid (Analyte) extraction_process Protein Precipitation analyte->extraction_process is This compound (Internal Standard) is->extraction_process sample_matrix Biological Matrix (e.g., Plasma) sample_matrix->extraction_process analyte_is_in_extract Analyte + IS in Supernatant extraction_process->analyte_is_in_extract lc Liquid Chromatography (Separation) analyte_is_in_extract->lc ms Mass Spectrometry (Detection) lc->ms peak_area_ratio Peak Area Ratio (Analyte / IS) ms->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve final_concentration Final Concentration calibration_curve->final_concentration

Caption: Logical relationship of the quantitative bioanalytical process.

References

Application Notes & Protocols: Solid-Phase Extraction of Apovincaminic Acid from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apovincaminic acid (AVA) is the major active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is used for the treatment of cerebrovascular disorders and cognitive impairment. Accurate and reliable quantification of AVA in biological matrices, such as human plasma, is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.

These application notes provide detailed protocols for the solid-phase extraction of Apovincaminic Acid from human plasma using two different types of SPE cartridges: a reversed-phase polymer-based cartridge (OASIS HLB) and an ion-exchange cartridge (Strata XC).

Experimental Protocols

This method is adapted from a high-performance liquid chromatography (HPLC) with UV detection method for the determination of apovincaminic acid in human plasma.[1][2]

Materials:

  • OASIS HLB SPE Cartridges

  • Human Plasma Samples

  • Internal Standard (e.g., a suitable analogue)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade)

  • SPE Vacuum Manifold

Protocol:

  • Cartridge Conditioning: Condition the OASIS HLB cartridges with 1.0 mL of methanol.

  • Cartridge Equilibration: Equilibrate the cartridges with 1.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge. Note: The original literature does not specify the exact pre-treatment, but a typical approach would involve protein precipitation or dilution of the plasma sample.

  • Washing: Wash the cartridge to remove interfering substances. The specific wash solvent is not detailed in the abstract but would typically be a weak organic solvent or an aqueous buffer to remove polar interferences.

  • Elution: Elute the apovincaminic acid and the internal standard from the cartridge. The specific elution solvent is not detailed but would typically be a stronger organic solvent like methanol or acetonitrile, possibly with a modifier to ensure complete elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for subsequent chromatographic analysis.

This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of vinpocetine and apovincaminic acid in human plasma.[3]

Materials:

  • Strata XC (30 mg/1cc) SPE Cartridges[3]

  • Human Plasma Samples (200 µL)[3]

  • Internal Standard Solution (e.g., racem propyl apovincamine (B1665591) acid)[3]

  • 3% Hydrochloric Acid in Water[3]

  • Methanol (HPLC Grade)[3]

  • Water (Milli-Q or equivalent)[3]

  • 5% Ammonia (B1221849) Solution in Methanol[3]

  • SPE Vacuum or Positive Pressure Manifold[3]

Protocol:

  • Sample Pre-treatment: To 200 µL of plasma sample, add 50 µL of the internal standard solution and 500 µL of 3% hydrochloric acid in water. Vortex to mix.[3]

  • Cartridge Conditioning: Condition the Strata XC cartridges with 1.0 mL of methanol.[3]

  • Cartridge Equilibration: Equilibrate the cartridges with 1.0 mL of 3% hydrochloric acid in Milli-Q water.[3]

  • Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated cartridge.[3]

  • Washing:

    • Wash the cartridge with 1.0 mL of water.[3]

    • Wash the cartridge with 1.0 mL of methanol.[3]

  • Drying: Dry the cartridge under full vacuum.[3]

  • Elution: Elute the analytes with 1.0 mL of 5% ammonia solution in methanol.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 1.0 mL of the mobile phase for LC-MS/MS analysis.[3]

Data Presentation

The following table summarizes the quantitative data from various analytical methods for Apovincaminic Acid, including those utilizing solid-phase extraction.

Method TypeSample MatrixSPE CartridgeAnalytical TechniqueLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
SPE-HPLC-UVHuman PlasmaOASIS HLBHPLC-UV2.4 - 240.02.40.84 - 8.5491.5 - 108.3[1][2]
SPE-LC-MS/MSHuman PlasmaStrata XCLC-MS/MS0.5 - 250.00.5Not SpecifiedNot Specified[3]
Protein PrecipitationHuman PlasmaN/AHPLC-MS4 - 2404< 5.2 (within-run), < 10 (between-run)< 5.2 (within-run), < 10 (between-run)[4][5]
Solid-Liquid ExtractionRat PlasmaN/ALC-MS/MS0.5 - 5000.5< 8.55Not Specified[6]

Mandatory Visualization

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Strata XC) cluster_analysis Analysis plasma 200 µL Human Plasma is Add 50 µL Internal Standard plasma->is acid Add 500 µL 3% HCl is->acid vortex1 Vortex to Mix acid->vortex1 load 3. Load Pre-treated Sample vortex1->load Load Sample condition 1. Condition: 1.0 mL Methanol equilibrate 2. Equilibrate: 1.0 mL 3% HCl condition->equilibrate equilibrate->load wash1 4. Wash: 1.0 mL Water load->wash1 wash2 5. Wash: 1.0 mL Methanol wash1->wash2 dry 6. Dry Cartridge wash2->dry elute 7. Elute: 1.0 mL 5% NH3 in Methanol dry->elute evaporate Evaporate Eluate elute->evaporate Collect Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Apovincaminic Acid SPE using an ion-exchange cartridge.

References

Application Notes and Protocols for Apovincaminic Acid-d4 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apovincaminic acid is the primary and active metabolite of vinpocetine (B1683063), a synthetic derivative of the Vinca alkaloid vincamine (B1683053) used in the treatment of cerebrovascular disorders.[1][2][3][4] Understanding the metabolic fate of vinpocetine is crucial for characterizing its pharmacokinetic profile and ensuring its safety and efficacy. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based metabolite identification and quantification, offering improved accuracy and precision.[5][6][7] Apovincaminic Acid-d4, a deuterated form of apovincaminic acid, serves as an ideal internal standard for these studies due to its chemical and chromatographic similarity to the unlabeled metabolite.[7][8]

This document provides detailed application notes and a generalized protocol for the use of this compound in the identification and quantification of apovincaminic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Benefits of Using this compound

  • Enhanced Accuracy and Precision: Co-elution of the deuterated standard with the unlabeled metabolite compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable quantitative results.[5][7]

  • Confident Metabolite Identification: The distinct mass shift between apovincaminic acid and this compound provides a high degree of confidence in identifying the metabolite peak in complex biological samples.[5]

  • Improved Sensitivity: The use of a deuterated internal standard can help differentiate true metabolite signals from background noise, thereby enhancing detection sensitivity.[5]

Experimental Protocols

The following protocols are generalized from common methodologies reported for the analysis of vinpocetine and its metabolites.[9][10][11][12] Researchers should optimize these protocols for their specific experimental conditions and instrumentation.

Sample Preparation (Plasma)

Objective: To extract apovincaminic acid and the internal standard from plasma while removing proteins and other interfering substances.

Method: Protein Precipitation [12]

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of a working solution of this compound in methanol. The concentration of the working solution should be optimized based on the expected concentration range of the analyte.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Method: Solid-Liquid Extraction [10]

  • To 50 µL of rat plasma, add the internal standard solution.

  • Perform solid-liquid extraction as per the optimized laboratory protocol.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Objective: To chromatographically separate apovincaminic acid from other components and to detect and quantify it using tandem mass spectrometry.

Typical LC Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm)[11]
Mobile Phase A: Water with 0.2% formic acid; B: Acetonitrile[12] or Methanol-water with 2 mmol·L-1 NH4Ac[9]
Gradient Isocratic or gradient elution, optimized for separation
Flow Rate 0.20 - 0.75 mL/min[11][12]
Column Temperature 45 °C[12]
Injection Volume 10 µL[12]

Typical MS/MS Parameters (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vinpocetine351.4280.2[10][11]
Apovincaminic Acid323.2280.2[10][11]
This compound~327.2~284.2 (projected)

Note: The exact m/z values for this compound should be determined experimentally.

Data Presentation

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of apovincaminic acid, which can be expected when using a deuterated internal standard like this compound.

Table 1: Linearity and Sensitivity of Apovincaminic Acid Quantification

ParameterHuman PlasmaRat PlasmaRat Brain Tissue
Linear Range 10.61 - 424.40 µg/L[9]0.5 - 500 ng/mL[10]0.103 - 6.18 ng/mL[11]
LLOQ 10.61 µg/L[9]0.5 ng/mL[10]0.103 ng/mL[11]

Table 2: Precision and Accuracy of Apovincaminic Acid Quantification

ParameterHuman PlasmaRat PlasmaRat Brain Tissue
Intra-day Precision (%RSD) < 6.8%[9]< 8.55%[10]< 11.8%[11]
Inter-day Precision (%RSD) < 6.8%[9]< 8.55%[10]< 11.8%[11]
Accuracy (%RE) --2.7% to 9.5%[11]
Method Recovery 97.48%[9]--

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma) Spiking Spike with This compound BiologicalMatrix->Spiking Extraction Protein Precipitation or Solid-Liquid Extraction Spiking->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Identification Metabolite Identification Quantification->Identification metabolic_pathway Vinpocetine Vinpocetine Metabolism Metabolism (Ester Cleavage) Vinpocetine->Metabolism Apovincaminic_Acid Apovincaminic Acid (Primary Metabolite) Metabolism->Apovincaminic_Acid Further_Metabolism Further Metabolism (e.g., Conjugation) Apovincaminic_Acid->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to address challenges associated with isotopic exchange in deuterated internal standards. Understanding and mitigating this phenomenon is critical for ensuring the accuracy and reliability of quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange in the context of deuterated internal standards?

Isotopic exchange, also known as back-exchange, is the unintentional swapping of deuterium (B1214612) atoms on a stable isotope-labeled (SIL) internal standard with hydrogen (protium) atoms from the surrounding solvent or sample matrix.[1][2] This process can compromise the integrity of the internal standard, leading to inaccurate quantification in mass spectrometry-based assays.[2][3]

Q2: Why is isotopic exchange a significant concern for quantitative analysis?

The fundamental principle of using a SIL internal standard is that it behaves chemically and physically almost identically to the analyte, correcting for variability during sample preparation, chromatography, and mass spectrometric detection.[1][4] When deuterium atoms are lost from the internal standard, its mass changes. This can lead to two major problems:

  • Underestimation of the Internal Standard: The signal for the deuterated internal standard decreases, leading to an artificially high analyte-to-internal standard ratio and an overestimation of the analyte's concentration.[2]

  • Overestimation of the Analyte: The back-exchanged internal standard can be mistakenly identified as the unlabeled analyte, causing a "false positive" signal and contributing to an artificially inflated analyte signal.[1][2][3]

Q3: What factors promote isotopic exchange?

Several factors can influence the rate and extent of isotopic exchange:

  • pH: The rate of exchange is highly dependent on pH. It is generally slowest at a pH of approximately 2.5 to 3 and increases significantly in both strongly acidic and, particularly, basic conditions.[1][5][6]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][3][6] It is recommended to work at low temperatures (e.g., 0-4°C) to minimize exchange.[6]

  • Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and are necessary for the exchange to occur.[1][2][3] Prolonged exposure to these solvents can increase the likelihood of back-exchange.[2]

  • Position of Deuterium Labels: The stability of the deuterium label is critically dependent on its position within the molecule.[3][7]

    • Highly Labile: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[1][3][8]

    • Moderately Labile: Deuteriums on carbon atoms adjacent to carbonyl groups (α-hydrogens) or on certain aromatic rings can also be prone to exchange under specific conditions, often catalyzed by acid or base.[1][2][8]

    • Stable: Labels on aliphatic or aromatic C-H bonds not adjacent to activating groups are generally stable.[5]

  • Sample Matrix: Components within a biological matrix, such as enzymes or other catalytic species, can potentially facilitate the exchange process.[1][2]

Q4: Are there alternatives to deuterated standards to avoid exchange issues?

Yes. While deuterium-labeled standards are often cost-effective, carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) labeled standards are not prone to isotopic exchange and are considered a more robust and reliable choice when the highest accuracy is required.[1][2][8]

Troubleshooting Guides

Issue 1: Decreasing Internal Standard Signal and/or Appearance of Analyte Signal in Blank Samples

This is a classic symptom of isotopic back-exchange, where the deuterated internal standard is converting back to the unlabeled analyte.

Troubleshooting Workflow:

TroubleshootingWorkflow start Symptom: Decreasing IS Signal or Analyte Peak in Blank + IS check_label 1. Review Certificate of Analysis: Check Label Position start->check_label labile_pos Is the label on a labile position? (e.g., -OH, -NH, α-carbonyl) check_label->labile_pos consider_alt High Risk of Exchange. Consider a standard with a more stable label (e.g., ¹³C). labile_pos->consider_alt Yes check_conditions 2. Evaluate Experimental Conditions labile_pos->check_conditions No stable_pos Label is in a stable position. consider_alt->check_conditions check_ph Check pH of all solutions (sample, mobile phase, reconstitution solvent) check_conditions->check_ph ph_ok Is pH between 2.5 and 7? check_ph->ph_ok adjust_ph Adjust pH to ~2.5-3 if method allows. ph_ok->adjust_ph No check_temp Check Temperature (storage, autosampler, sample prep) ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Are samples kept cool (e.g., 4°C)? check_temp->temp_ok adjust_temp Lower temperature during storage and analysis. temp_ok->adjust_temp No check_solvent Check Solvent Composition and Incubation Time temp_ok->check_solvent Yes adjust_temp->check_solvent solvent_ok Is exposure to protic solvents minimized? check_solvent->solvent_ok adjust_solvent Use aprotic solvents where possible. Minimize incubation times. solvent_ok->adjust_solvent No run_stability_exp 3. Run Stability Experiment (See Protocol 1) solvent_ok->run_stability_exp Yes adjust_solvent->run_stability_exp end Problem Resolved run_stability_exp->end

Caption: Troubleshooting workflow for diagnosing isotopic exchange.

Issue 2: Non-Linear Calibration Curve

While other factors can cause non-linearity, isotopic exchange can contribute, especially if the exchange rate is concentration-dependent or if there is a significant unlabeled analyte impurity in the standard.

Troubleshooting Steps:

  • Verify Isotopic Purity: Consult the certificate of analysis for the isotopic and chemical purity of your deuterated standard. The presence of unlabeled analyte can disproportionately affect the response at different concentrations.[5]

  • Analyze Internal Standard Alone: Prepare a sample containing only the internal standard in the final analysis solvent. Check for the presence of a signal in the analyte's mass transition. A significant signal (e.g., >0.1% of the IS signal) indicates contamination.[7]

  • Investigate Isotopic Interference: For standards with a low number of deuterium labels (e.g., d1, d2), the natural isotopic abundance of the analyte (e.g., from ¹³C) might contribute to the internal standard's mass channel, especially at high analyte concentrations.[2] Consider using a standard with a higher mass shift (≥3 amu).[7]

Data Presentation

The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 1.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
Matrix Stability
T=0047.40%No
Matrix A4257.418%Yes
Matrix B447.45%Minimal
Solvent Stability
Solvent A (Reconstitution)4258.545%Yes, significant
Solvent B (Acidified)4253.0<2%No

Interpretation: The data indicates that the internal standard is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent.[1] Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if isotopic exchange is occurring under your specific analytical conditions by incubating the deuterated internal standard in the sample matrix and key solvents over time.[1][7]

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine) known to be free of the analyte

  • Sample preparation solvents (e.g., reconstitution solvent, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol. These serve as the baseline.[1][5]

    • Incubated Matrix Samples: Spike the IS into the blank matrix and incubate under conditions that mimic your typical sample handling (e.g., 4 hours at room temperature, 24 hours in the autosampler at 4°C).[5]

    • Incubated Solvent Samples: Spike the IS into your key solvents (e.g., sample reconstitution solvent) and incubate under similar conditions to the matrix samples.[1]

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.[1]

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[1]

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.[1]

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[1]

Mandatory Visualization

ExchangeMechanism start_mol R-C(=O)-CD₂-R' Deuterated Standard enolate R-C(O⁻)=CD-R' Enolate Intermediate start_mol:struct->enolate:struct Base abstracts D⁺ base Base (B⁻) exchanged_mol R-C(=O)-CHD-R' Exchanged Product enolate:struct->exchanged_mol:struct Protonation by Solvent solvent Protic Solvent (H₂O)

Caption: Base-catalyzed deuterium exchange mechanism at an α-carbon.

References

Technical Support Center: Minimizing Matrix Effects in Apovincaminic Acid Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Apovincaminic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize matrix effects in their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Apovincaminic Acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Apovincaminic Acid?

A1: In the context of LC-MS/MS, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than Apovincaminic Acid itself. These components can include endogenous substances like phospholipids, proteins, and salts, as well as exogenous materials such as anticoagulants or dosing vehicles.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Apovincaminic Acid in the mass spectrometer's ion source.[2] This interference can lead to either a suppression or enhancement of the analyte signal, which can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification.[3][4]

Q2: How can I identify if my Apovincaminic Acid analysis is being affected by matrix effects?

A2: There are both qualitative and quantitative methods to assess matrix effects.

  • Qualitative Assessment: The post-column infusion technique is a valuable tool during method development.[1] It involves infusing a constant flow of Apovincaminic Acid solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any fluctuation (a dip or rise) in the baseline signal indicates the presence of ion suppression or enhancement at that specific retention time.[1][5]

  • Quantitative Assessment: A common method is to compare the peak area of Apovincaminic Acid in a standard solution prepared in a pure solvent with the peak area of a standard spiked into a blank matrix extract (post-extraction spike).[1][3] The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value significantly different from 100% (e.g., <85% or >115%) suggests a considerable matrix effect that needs to be addressed.

Q3: I'm observing significant ion suppression for Apovincaminic Acid. What are the likely causes?

A3: Ion suppression is the more common manifestation of matrix effects and can be caused by several factors:[6][7]

  • Co-eluting Endogenous Components: Phospholipids, salts, and other endogenous molecules from the biological matrix can co-elute with Apovincaminic Acid and compete for ionization, leading to a suppressed signal.[1]

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of ion suppression.[6]

  • Mobile Phase Composition: The composition and pH of the mobile phase can influence the ionization efficiency of both the analyte and co-eluting matrix components.[6]

  • Ion Source Contamination: A buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity and contribute to ion suppression.[6]

  • Exogenous Materials: Components from collection tubes (e.g., polymers) or anticoagulants (e.g., lithium heparin) can also cause ion suppression.[8]

Troubleshooting Guides

Issue: Poor Recovery and/or Significant Ion Suppression

This is one of the most common challenges in the bioanalysis of Apovincaminic Acid. The following troubleshooting workflow can help identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Low Recovery & Ion Suppression start Start: Low Recovery or Significant Ion Suppression Observed q_sample_prep Is Sample Preparation Optimized? start->q_sample_prep improve_sample_prep Action: Improve Sample Preparation - Evaluate different protein precipitation solvents (e.g., Methanol (B129727), Acetonitrile) - Implement Solid-Phase Extraction (SPE) - Consider Liquid-Liquid Extraction (LLE) q_sample_prep->improve_sample_prep No q_chromatography Are Chromatographic Conditions Optimal? q_sample_prep->q_chromatography Yes improve_sample_prep->q_chromatography optimize_chromatography Action: Optimize Chromatography - Adjust mobile phase gradient to better separate analyte from matrix components - Test different column chemistries (e.g., C18, Phenyl) - Modify mobile phase pH q_chromatography->optimize_chromatography No q_is Is a Suitable Internal Standard (IS) being used? q_chromatography->q_is Yes optimize_chromatography->q_is use_stable_isotope_is Action: Use a Stable Isotope-Labeled Internal Standard for Apovincaminic Acid q_is->use_stable_isotope_is No end End: Problem Resolved q_is->end Yes use_stable_isotope_is->end

Caption: Troubleshooting workflow for low recovery and ion suppression.

Issue: Inconsistent Results Across Different Batches of Matrix

Variability between different lots of biological matrix can lead to inconsistent results.

  • Assess Matrix Lot Variability: During method validation, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix.

  • Employ a Robust Internal Standard: The most effective way to compensate for matrix variability is to use a stable isotope-labeled (SIL) internal standard for Apovincaminic Acid. The SIL IS will be affected by the matrix in the same way as the analyte, thus correcting for variations.

  • Matrix-Matched Calibrators and QCs: If a SIL IS is not available, preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to normalize the matrix effect.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This is a common and relatively simple method for sample cleanup.

  • Objective: To remove the majority of proteins from the plasma sample.

  • Procedure:

    • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile (B52724) (or methanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube for analysis or further processing.

  • Note: While simple, PPT may not remove all interfering matrix components, such as phospholipids.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can significantly reduce matrix effects.

  • Objective: To selectively isolate Apovincaminic Acid from the plasma matrix.

  • Procedure (using a generic C18 cartridge):

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

    • Loading: Load the pre-treated plasma sample (e.g., diluted with an acidic buffer) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute Apovincaminic Acid with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.

  • Note: The specific SPE sorbent and wash/elution solvents should be optimized for Apovincaminic Acid.

LC-MS/MS Method Parameters for Apovincaminic Acid

The following table summarizes typical starting parameters for an LC-MS/MS method for Apovincaminic Acid. These should be optimized for your specific instrumentation.

ParameterTypical Value
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor Ion (Q1): m/z 323.2, Product Ion (Q3): m/z 280.2[9]
Internal Standard A stable isotope-labeled analog is recommended. If unavailable, a structurally similar compound can be used, but must be carefully validated.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of Apovincaminic Acid
Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation (Acetonitrile)75 ± 892 ± 5
Protein Precipitation (Methanol)82 ± 788 ± 6
Solid-Phase Extraction (C18)98 ± 485 ± 7
Liquid-Liquid Extraction (Ethyl Acetate)95 ± 678 ± 9

Data are presented as mean ± standard deviation and are representative examples. Actual values will vary depending on the specific experimental conditions.

Visualizing the Workflow

The following diagram illustrates the general workflow for bioanalysis of Apovincaminic Acid, highlighting key stages where matrix effects can be addressed.

G cluster_workflow Apovincaminic Acid Bioanalysis Workflow sample_collection Sample Collection (e.g., Plasma) sample_prep Sample Preparation (PPT, SPE, or LLE) sample_collection->sample_prep Address matrix at the source lc_separation LC Separation sample_prep->lc_separation Remove interferences ms_detection MS/MS Detection lc_separation->ms_detection Separate analyte from matrix data_analysis Data Analysis ms_detection->data_analysis Quantify analyte

Caption: General workflow for Apovincaminic Acid bioanalysis.

References

Technical Support Center: Apovincaminic Acid LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of their Apovincaminic Acid (AVA) LC-MS/MS assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Apovincaminic Acid by LC-MS/MS, offering potential causes and solutions to enhance assay sensitivity and performance.

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient ionization of AVA.Optimize ionization source parameters. Positive electrospray ionization (ESI) mode is generally more effective for AVA. The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can enhance the signal.[1]
Suboptimal sample preparation leading to low recovery.Evaluate different extraction methods. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can provide cleaner extracts and better recovery compared to simple protein precipitation.[1][2]
Matrix effects causing ion suppression.Improve sample cleanup using SPE. Modify chromatographic conditions to separate AVA from interfering matrix components.[3]
Poor Peak Shape (Tailing, Fronting, or Splitting) Inappropriate mobile phase pH.Adjust the mobile phase pH. The addition of formic acid (0.1-0.2%) to the mobile phase can improve peak shape.[1][4]
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or degradation.Use a guard column to protect the analytical column. Regularly flush the column or replace it if performance degrades.[5]
Inconsistent Retention Times Fluctuations in mobile phase composition.Prepare mobile phases fresh daily and ensure thorough mixing.[6]
Unstable column temperature.Use a column oven to maintain a consistent temperature.[1]
Air bubbles in the LC system.Degas the mobile phase and purge the pump.[3]
High Background Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and reagents.[7]
Contamination from glassware or plasticware.Use clean glassware and avoid plastics that can leach contaminants.
Carryover from previous injections.Implement a robust needle and injector wash protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization mode for Apovincaminic Acid?

A1: Positive electrospray ionization (ESI) is the preferred mode for analyzing Apovincaminic Acid, as it typically yields a stronger signal compared to negative mode.[1] The protonated precursor ion [M+H]+ is observed at m/z 323.2.[1][2]

Q2: Which sample preparation method provides the best sensitivity for AVA in plasma?

A2: While protein precipitation is a simple and fast method, solid-phase extraction (SPE) and solid-liquid extraction are often superior for achieving higher sensitivity.[1][2] These methods provide more effective removal of matrix components that can cause ion suppression, leading to a cleaner baseline and improved signal-to-noise ratio.[1]

Q3: What are the recommended LC column and mobile phase conditions?

A3: A C18 or a cyanopropyl (CN) column can be used for the chromatographic separation of Apovincaminic Acid.[1][2][4] A common mobile phase composition is a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as ammonium formate or formic acid in water).[1][4] For example, a mobile phase of methanol and 10 mM ammonium formate buffer with 0.1% formic acid (70:30 v/v) has been used successfully.[1]

Q4: How can I minimize matrix effects in my assay?

A4: To minimize matrix effects, which can significantly reduce sensitivity, focus on improving your sample preparation method. As mentioned, switching from protein precipitation to SPE or LLE can make a substantial difference. Additionally, optimizing your chromatography to ensure that AVA elutes in a region with fewer co-eluting matrix components is a crucial step.

Q5: What are the typical precursor and product ions for MRM analysis of Apovincaminic Acid?

A5: For Multiple Reaction Monitoring (MRM) analysis in positive ESI mode, the protonated precursor ion [M+H]+ for Apovincaminic Acid is m/z 323.2. A common product ion used for quantification is m/z 280.2.[2][8]

Quantitative Data Summary

The following table summarizes the performance of different published LC-MS/MS methods for the quantification of Apovincaminic Acid.

ParameterMethod 1Method 2Method 3
Sample Matrix Human PlasmaHuman PlasmaRat Plasma
Extraction Method Solid-Phase ExtractionProtein PrecipitationSolid-Liquid Extraction
LC Column Zorbax SB-CN (250 x 4.6 mm, 5µm)Zorbax SB-C18C18
Mobile Phase Methanol:10 mM Ammonium Formate with 0.1% Formic Acid (70:30)Acetonitrile:Water with 0.2% Formic Acid (20:80)Not specified
Linearity Range 0.5 - 500 ng/mL4 - 240 ng/mL0.5 - 500 ng/mL
LLOQ 0.5 ng/mL4 ng/mL0.5 ng/mL
Reference --INVALID-LINK--[1]--INVALID-LINK--[4]--INVALID-LINK--[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on the method described in the Journal of Applicable Chemistry[1].

  • Conditioning: Condition an appropriate SPE cartridge (e.g., ion exchange) by passing methanol followed by water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute Apovincaminic Acid from the cartridge using a suitable elution solvent (e.g., methanol with a small percentage of formic acid).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol combines typical parameters from the cited literature[1][2][4].

  • LC System: An HPLC or UPLC system.

  • Column: Zorbax SB-C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: m/z 323.2 → 280.2.

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample Plasma Sample spe Solid-Phase Extraction plasma_sample->spe Load evap_recon Evaporation & Reconstitution spe->evap_recon Elute lc_separation LC Separation (C18 Column) evap_recon->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection Ionize data_analysis Data Analysis ms_detection->data_analysis Quantify

Caption: Experimental workflow for Apovincaminic Acid LC-MS/MS analysis.

troubleshooting_logic start Low Signal Intensity? check_ms Check MS Parameters (Tune, Source Conditions) start->check_ms Yes check_sample_prep Review Sample Prep (Extraction Efficiency) start->check_sample_prep Yes check_lc Evaluate Chromatography (Peak Shape, Retention) start->check_lc Yes solution_ms Optimize Ion Source check_ms->solution_ms Suboptimal solution_sample_prep Improve Sample Cleanup (SPE) check_sample_prep->solution_sample_prep Low Recovery/ Matrix Effects solution_lc Adjust Mobile Phase/Gradient check_lc->solution_lc Poor Peak Shape

Caption: Troubleshooting logic for low signal intensity in AVA LC-MS/MS assays.

References

Potential for in-source fragmentation of Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for in-source fragmentation of Apovincaminic Acid-d4 during LC-MS analysis. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: In-Source Fragmentation of this compound

In-source fragmentation (ISF) is a phenomenon that can occur in the ion source of a mass spectrometer, where precursor ions fragment before they are isolated and analyzed in the mass analyzer. This can lead to a decreased signal for the intended precursor ion and an increased signal for fragment ions, potentially complicating quantification and identification.

Initial Assessment:

Before adjusting instrumental parameters, it is crucial to confirm that the observed fragmentation is indeed occurring in the ion source and is not a result of sample degradation.

  • Symptom: Low response for the this compound precursor ion (expected [M+H]⁺ at m/z 327.2) and a prominent signal for a potential fragment ion. Based on the fragmentation of the non-deuterated form, a key fragment to monitor would be around m/z 284.2 (corresponding to a neutral loss from the deuterated parent compound).[1][2]

  • Action: Prepare a fresh stock solution of this compound and re-analyze. If the issue persists, proceed with the troubleshooting steps below.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting in-source fragmentation.

In-Source Fragmentation Troubleshooting Workflow start Start: Suspected In-Source Fragmentation of This compound check_precursor Confirm Precursor and Fragment m/z start->check_precursor infusion_analysis Perform Infusion Analysis check_precursor->infusion_analysis m/z confirmed optimize_cone_voltage Optimize Cone/Fragmentor Voltage infusion_analysis->optimize_cone_voltage Fragmentation observed optimize_source_temp Optimize Source Temperature optimize_cone_voltage->optimize_source_temp Decrease voltage solution Resolution: Stable Precursor Ion Signal optimize_cone_voltage->solution Issue resolved check_mobile_phase Evaluate Mobile Phase Composition optimize_source_temp->check_mobile_phase Decrease temperature optimize_source_temp->solution Issue resolved clean_source Clean Ion Source check_mobile_phase->clean_source Adjust pH/solvent check_mobile_phase->solution Issue resolved clean_source->solution If issue persists

Caption: A stepwise workflow for diagnosing and mitigating in-source fragmentation.

Detailed Troubleshooting Steps:

Step Parameter to Investigate Recommended Action Rationale
1Cone/Fragmentor Voltage Gradually decrease the cone or fragmentor voltage in increments of 5-10 V.High cone/fragmentor voltages increase the energy of ions entering the mass spectrometer, which can induce fragmentation.[3] This is often the primary cause of in-source fragmentation.
2Source Temperature Reduce the ion source temperature in increments of 10-20 °C.Elevated source temperatures can provide enough thermal energy to cause labile molecules to fragment.[3]
3Mobile Phase Composition If using acidic modifiers like formic acid, try reducing the concentration. Consider if a mobile phase with a slightly higher pH is compatible with your chromatography. In some cases, switching from acetonitrile (B52724) to methanol (B129727) as the organic solvent can reduce fragmentation.[4]The mobile phase can influence the ionization efficiency and the internal energy of the ions. Highly acidic conditions can sometimes promote fragmentation for certain molecules.
4Nebulizer Gas Flow Optimize the nebulizer gas flow rate.An improperly set nebulizer gas flow can lead to inefficient desolvation and potentially increase the internal energy of the ions.
5Ion Source Cleanliness If the above steps do not resolve the issue, consider cleaning the ion source components.A contaminated ion source can lead to unstable ionization and increased fragmentation.[4]

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for my this compound internal standard?

A1: In-source fragmentation (ISF) is the breakdown of an analyte ion within the ion source of the mass spectrometer before it reaches the mass analyzer.[3] For a deuterated internal standard like this compound, ISF can lead to a decrease in the signal of the intended precursor ion (e.g., [M+H]⁺). This can negatively impact the accuracy and precision of your quantitative analysis, as the ratio of the analyte to the internal standard may be skewed.

Q2: What is the expected precursor ion and a likely fragment ion for this compound?

A2: The molecular formula for this compound is C₂₀H₁₈D₄N₂O₂.[5] The monoisotopic mass is approximately 326.2 g/mol . Therefore, in positive ion mode, the expected protonated precursor ion [M+H]⁺ would be at m/z 327.2 .

For non-deuterated Apovincaminic Acid, a common fragmentation pathway involves the transition from the precursor ion at m/z 323.2 to a product ion at m/z 280.2.[1][2] This corresponds to a neutral loss of 43 Da. Assuming a similar fragmentation for the deuterated analog, you might observe a fragment ion at m/z 284.2 (327.2 - 43). The exact mass of the fragment will depend on the location of the deuterium (B1214612) labels.

Proposed Fragmentation of Apovincaminic Acid:

Apovincaminic Acid Fragmentation parent Apovincaminic Acid [M+H]⁺ m/z 323.2 fragment Fragment Ion [M+H - COOH]⁺ m/z 280.2 parent->fragment - HCOOH (?) loss Neutral Loss (43 Da)

Caption: Proposed fragmentation of Apovincaminic Acid in the mass spectrometer.

Q3: Can the deuterium labeling in this compound affect its fragmentation?

A3: Yes, deuterium labeling can influence fragmentation through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, so fragmentation pathways that involve the cleavage of a C-D bond will be slower than the corresponding C-H cleavage. This can sometimes lead to less fragmentation of the deuterated compound compared to its non-deuterated counterpart under the same conditions. However, if the fragmentation does not involve breaking a C-D bond, the effect will be minimal.

Q4: If I cannot completely eliminate in-source fragmentation, can I still use this compound for quantification?

A4: If in-source fragmentation is consistent and reproducible across your samples and standards, it may still be possible to obtain reliable quantitative data. However, this is not ideal. An alternative approach is to use one of the stable fragment ions as the precursor ion for your multiple reaction monitoring (MRM) transition. For example, you could monitor the transition from the in-source fragment of this compound (e.g., m/z 284.2) to a further product ion. This approach requires careful validation to ensure linearity and accuracy.[4]

Q5: What are the key experimental parameters to optimize to minimize in-source fragmentation?

A5: The following table summarizes the key parameters and their typical starting points for optimization.

Parameter Typical Starting Value Optimization Direction to Reduce ISF
Cone/Fragmentor Voltage 20-40 VDecrease
Source Temperature 120-150 °CDecrease
Mobile Phase pH 3-5 (with Formic Acid)Increase if chromatographically acceptable
Nebulizer Gas Flow Instrument DependentOptimize for stable spray

Disclaimer: The information provided in this technical support center is intended as a general guide. Optimal instrument parameters are specific to the make and model of the mass spectrometer and the specific analytical method. Always refer to your instrument's operating manual and perform systematic optimization experiments.

References

Addressing poor peak shape in Apovincaminic Acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of apovincaminic acid, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for apovincaminic acid?

A1: The most frequent cause of peak tailing for an acidic compound like apovincaminic acid is improper mobile phase pH. If the pH is too close to the pKa of the carboxylic acid group on the molecule, a mixed population of ionized (deprotonated) and unionized (protonated) forms will exist. The ionized form is more polar and has a different interaction with the non-polar stationary phase (like C18) than the unionized form, leading to a distorted, tailing peak.

Q2: How can I prevent peak tailing related to mobile phase pH?

A2: To ensure a sharp, symmetrical peak for apovincaminic acid, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa value. This suppresses the ionization of the carboxylic acid group, ensuring that the analyte is in a single, protonated state. Most successful published methods for apovincaminic acid use acidic mobile phase modifiers like formic acid or operate at a pH between 2.5 and 4.0.[1][2][3]

Q3: My mobile phase pH is optimized, but I still see peak tailing. What are other potential causes?

A3: If the mobile phase pH is appropriate, other factors could be contributing to peak tailing. These include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on apovincaminic acid, causing tailing. Using a high-quality, end-capped column or adding a competitive acidic modifier to the mobile phase can mitigate this.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample or reducing the injection volume.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or degradation of the stationary phase can create active sites that cause tailing. Flushing the column with a strong solvent or replacing it if it's old may be necessary.

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing. Ensure that all connections are secure and tubing is as short as possible.

Q4: What are the recommended starting conditions for developing an HPLC method for apovincaminic acid?

A4: Based on validated published methods, a good starting point for reversed-phase HPLC analysis of apovincaminic acid would be:

Troubleshooting Guide: Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape for apovincaminic acid.

Step 1: Initial Assessment and Mobile Phase Check
  • Symptom: Broad, tailing, or split peaks for apovincaminic acid.

  • Action:

    • Verify Mobile Phase pH: Ensure the aqueous component of your mobile phase is acidified (e.g., with 0.1% formic acid) or buffered to a pH well below the presumed pKa of apovincaminic acid (ideally pH 2.5-3.5).

    • Freshly Prepare Mobile Phase: Buffers and mobile phases can change over time due to evaporation of the organic component or bacterial growth in the aqueous phase. Prepare fresh mobile phase daily.

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump and detector.

Step 2: Column Health and Performance
  • Symptom: Peak shape issues persist after confirming mobile phase integrity.

  • Action:

    • Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove any strongly retained contaminants.

    • Column Reversal: If you suspect a blocked inlet frit, you can try reversing the column (disconnect from the detector) and flushing it to dislodge particulates.

    • Evaluate with a Standard: Inject a well-characterized standard compound to determine if the issue is specific to apovincaminic acid or a general column problem.

    • Replace Column: If the column is old or the above steps do not resolve the issue, replace it with a new, high-quality C18 or C8 column.

Step 3: Sample and Injection Considerations
  • Symptom: Peak shape is poor even with a new column and fresh mobile phase.

  • Action:

    • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. Injecting in a much stronger solvent can cause peak distortion.

    • Sample Concentration: Dilute your sample to check for column overload. If peak shape improves with dilution, adjust your sample concentration accordingly.

    • Sample Preparation: Ensure your sample preparation method (e.g., protein precipitation or solid-phase extraction) is effective and not introducing interfering substances.[3][4]

Data Presentation

Table 1: Recommended Chromatographic Conditions for Apovincaminic Acid Analysis (Compiled from Published Methods)

ParameterRecommended ConditionsReference
Column Type Reversed-Phase C18 or C8[1][2][4]
Mobile Phase (Aqueous) Water with 0.1-0.2% Formic Acid or Phosphate/Acetate (B1210297) Buffer (pH 2.5-4.0)[1][2][3]
Mobile Phase (Organic) Acetonitrile or Methanol[1][2][3]
Elution Mode Isocratic or Gradient[2][5][6]
Flow Rate 0.75 - 1.0 mL/min (for standard 4.6 mm ID columns)[1][2]
Column Temperature Ambient or controlled (e.g., 40-45 °C)[2][3]
Injection Volume 10 - 20 µL[2][3]
Sample Solvent Mobile Phase or a weaker solventGeneral Best Practice

Table 2: Illustrative Example of Mobile Phase pH Effect on Apovincaminic Acid Peak Shape

Disclaimer: The following data is illustrative and intended to demonstrate the general relationship between mobile phase pH and peak tailing for an acidic compound like apovincaminic acid. The pKa of apovincaminic acid is not definitively established in the searched literature, but is inferred to be in the acidic range.

Mobile Phase pHExpected Ionization StateUSP Tailing Factor (Tf) - Representative ValuePeak Shape Description
2.5Predominantly Unionized1.1Symmetrical
3.5Mostly Unionized1.3Minor Tailing
4.5Mixed Ionized/Unionized> 2.0Significant Tailing
5.5Mostly Ionized> 2.5Severe Tailing/Broadening
6.5Predominantly Ionized> 3.0Very Broad and Tailing

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Apovincaminic Acid

This protocol is based on a validated method for the determination of vincamine (B1683053) and its metabolite, vincaminic acid (a related compound to apovincaminic acid).[1]

  • Chromatographic System: HPLC with UV detector.

  • Column: Spheri-5 RP-C8 (220 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.05 M sodium acetate buffer, adjusted to pH 4.0 (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Sample Preparation (from plasma):

    • To 1 mL of plasma, add a suitable internal standard.

    • Perform protein precipitation with 1 mL of ethanol.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of mobile phase.

Protocol 2: LC-MS/MS Analysis of Apovincaminic Acid

This protocol is adapted from a published method for the rapid quantification of apovincaminic acid in human plasma.[2]

  • Chromatographic System: HPLC or UPLC coupled to a tandem mass spectrometer (MS/MS).

  • Column: Zorbax SB-C18.

  • Mobile Phase: Water with 0.2% formic acid and acetonitrile (80:20, v/v).

  • Flow Rate: 0.75 mL/min.

  • Column Temperature: 45 °C.

  • Sample Preparation (from plasma):

    • Perform protein precipitation of the plasma sample with methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Inject 10 µL of the supernatant.

  • MS/MS Detection: Monitor the transition for apovincaminic acid (e.g., m/z 323 -> 280).[5]

Visualizations

TroubleshootingWorkflow Start Poor Peak Shape (Tailing, Broadening, Splitting) Check_pH Is Mobile Phase pH >= 2 units below pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Column Health Check Check_pH->Check_Column Yes Adjust_pH->Check_Column Wash_Column Flush with Strong Solvent Check_Column->Wash_Column Issue Persists Good_Peak Symmetrical Peak Check_Column->Good_Peak Resolved Check_Sample Sample and Injection Check Wash_Column->Check_Sample Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Sample->Dilute_Sample Overload Suspected Replace_Column Replace Column Check_Sample->Replace_Column Issue Persists Dilute_Sample->Replace_Column Issue Persists Dilute_Sample->Good_Peak Resolved Replace_Column->Good_Peak Resolved

Caption: Troubleshooting workflow for poor peak shape in apovincaminic acid chromatography.

pH_Effect cluster_pH Mobile Phase pH cluster_Analyte Apovincaminic Acid State cluster_PeakShape Resulting Peak Shape Low_pH Low pH (e.g., 2.5) Unionized Unionized (R-COOH) Low_pH->Unionized Mid_pH pH near pKa (e.g., 4.5) Mixed Mixed (R-COOH / R-COO-) Mid_pH->Mixed High_pH High pH (e.g., 6.5) Ionized Ionized (R-COO-) High_pH->Ionized Good_Peak Symmetrical Unionized->Good_Peak Tailing_Peak Tailing Mixed->Tailing_Peak Broad_Peak Very Broad / Tailing Ionized->Broad_Peak

Caption: Relationship between mobile phase pH, analyte ionization, and peak shape.

References

Preventing back-exchange of deuterium in Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the back-exchange of deuterium (B1214612) in Apovincaminic Acid-d4 during experimental procedures. Adherence to these protocols is critical for maintaining the isotopic purity of the standard and ensuring accurate quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound analysis?

A1: Deuterium back-exchange is a chemical reaction where deuterium atoms on a labeled compound, like this compound, are replaced by hydrogen (protium) atoms from the surrounding environment.[1][2] This is a significant issue in quantitative bioanalysis, particularly in LC-MS methods, where deuterated molecules are used as internal standards.[1][3] If the deuterium labels on this compound exchange with hydrogen, its mass will change, leading to the inaccurate quantification of the target analyte and compromising the reliability of pharmacokinetic and metabolic studies.[1][3]

Q2: Which deuterium atoms on a molecule are most susceptible to back-exchange?

A2: The stability of a deuterium label is highly dependent on its position.

  • Highly Labile: Deuterium atoms attached to heteroatoms such as oxygen (-OD) or nitrogen (-ND) are very susceptible to rapid exchange with protons from protic solvents like water.[2][3]

  • Potentially Labile: Deuterium atoms on carbon atoms adjacent to a carbonyl group (alpha-carbons) can also be prone to exchange under acidic or basic conditions through keto-enol tautomerism.[3]

  • Generally Stable: Deuterium atoms on aromatic rings or on alkyl chains that are not adjacent to activating groups are typically stable and less likely to exchange. For this compound, the labels are generally placed in these stable positions.

Q3: What are the primary experimental factors that cause deuterium back-exchange?

A3: Several environmental and experimental factors can accelerate the rate of back-exchange. The most critical factors are pH, temperature, and the type of solvent used.[1][2] The longer the compound is exposed to suboptimal conditions, the greater the extent of back-exchange will be.[2]

Q4: How can I minimize back-exchange during sample preparation and storage?

A4: To maintain the isotopic integrity of this compound, it is crucial to control the experimental environment strictly.

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., Acetonitrile-d3, Chloroform-d, DMSO-d6) for reconstitution and dilution.[2] If an aqueous solution is unavoidable, use deuterium oxide (D₂O) instead of water (H₂O).[1]

  • pH Control: Maintain an acidic pH, ideally between 2.5 and 3.0, where the exchange rate is at its minimum.[2][4][5] This is often referred to as a "quenching" step.[1][2] Avoid neutral and, especially, basic conditions, which significantly accelerate deuterium loss.[1][6]

  • Temperature Control: Perform all sample handling and preparation steps at low temperatures (0-4°C, or on an ice bath).[1][2][7]

  • Minimize Moisture: Use thoroughly dried glassware and fresh, high-purity anhydrous solvents.[2] Single-use ampules are recommended.[2] If working with septum-sealed bottles, use a dry syringe under an inert atmosphere (e.g., nitrogen or argon).[2]

Q5: What are the optimal LC-MS conditions to prevent back-exchange during analysis?

A5: The analytical stage is a common point for back-exchange to occur.

  • Mobile Phase: Use a mobile phase with a low pH, typically containing an acidic modifier like 0.1% formic acid, to maintain quench conditions (pH ~2.5).[7]

  • Temperature: Maintain the autosampler and column oven at a low temperature, ideally 0-4°C.[7][8]

  • Analysis Time: Use rapid chromatographic gradients to minimize the time the sample spends in the aqueous mobile phase before analysis.[7][8]

  • Gas-Phase Exchange: Back-exchange can also occur in the mass spectrometer's electrospray source.[2] While more difficult to control, optimizing instrument parameters to reduce ion heating can help mitigate this effect.[2]

Troubleshooting Guide for Deuterium Back-Exchange

If you observe a loss of isotopic purity in your this compound standard (e.g., the appearance of d3, d2, or d0 signals in the mass spectrum), consult the following guide.

SymptomPossible CauseRecommended Solution
Loss of Isotopic Purity / Appearance of Lower Mass Peaks Suboptimal pH: Mobile phases, buffers, or sample matrix are not within the optimal pH 2.5-3.0 range.[6][7]Verify the pH of all solutions before use. Adjust with an appropriate acid (e.g., formic acid) to reach the target pH.[7]
Elevated Temperature: Sample preparation, storage, or analysis was performed at room temperature or higher.[1][7]Pre-chill all tubes, tips, and buffers.[7] Use a cooled autosampler and column compartment set to 0-4°C.[7]
Moisture Contamination: Use of non-anhydrous solvents or absorption of atmospheric water.[2]Use fresh, high-purity anhydrous or deuterated solvents.[2] Dry all glassware thoroughly in an oven and cool in a desiccator.[2] Prepare samples under an inert atmosphere (nitrogen or argon) if possible.[2]
Prolonged Exposure to Protic Solvents: Long sample preparation times or slow chromatography gradients.[2]Streamline the sample preparation workflow to minimize time.[2] Use faster LC gradients to reduce the total run time.[8]
Gas-Phase Exchange: H/D scrambling or exchange occurring within the mass spectrometer's ESI source.[2]Optimize MS source parameters (e.g., capillary voltage, gas temperatures) to minimize in-source energy and reduce ion heating.[9]

Quantitative Data Summary

The stability of deuterium labels is highly dependent on environmental factors. The following table summarizes the general impact of pH and temperature on the rate of back-exchange.

FactorConditionImpact on Back-Exchange RateRecommendation
pH Acidic (~2.5)Minimum Exchange Rate [1][4][10]Quench samples by acidifying to pH ~2.5.[1] This is the optimal pH for analysis.[7]
Neutral (~7.0)Base-catalyzed exchange becomes significant, rate increases.[1]Avoid neutral pH during sample processing and analysis.
Basic (>8.0)Exchange rate is significantly accelerated.[1][6]Avoid basic conditions entirely.
Temperature Low (~0°C)Significantly Reduced Rate [1][7]Perform all post-labeling steps at 0°C or on an ice bath.[1][7]
Ambient (~25°C)Moderate to High RateAvoid prolonged exposure to ambient temperatures.
Elevated (>40°C)Very High RateDo not expose standards to high temperatures.[1]

Experimental Protocols

Protocol 1: Recommended Sample Preparation for LC-MS Analysis

This protocol is designed to minimize deuterium back-exchange when preparing this compound as an internal standard for plasma sample analysis.

  • Preparation: Pre-chill all necessary materials (e.g., microcentrifuge tubes, pipette tips, solvents) in an ice bath to ~0-4°C.

  • Protein Precipitation: In a pre-chilled 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample. Add 300 µL of ice-cold acetonitrile (B52724) containing this compound at the desired concentration. The acetonitrile should also contain 0.1% formic acid to ensure an acidic environment.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Immediately transfer the supernatant to a pre-chilled autosampler vial.

  • Analysis: Place the vial in a cooled autosampler (set to 4°C) and inject it into the LC-MS system as soon as possible.

Protocol 2: Assessing the Stability of this compound

This protocol allows for the evaluation of back-exchange over time under specific analytical conditions.

  • Sample Preparation: Spike a known concentration of this compound into the intended blank matrix (e.g., plasma, buffer). Process the sample as described in Protocol 1, but prepare a larger volume.

  • Aliquoting: After centrifugation, transfer the supernatant to a new tube and create multiple identical aliquots in autosampler vials.

  • Time-Point Analysis:

    • Immediately freeze one aliquot at -80°C (this serves as the T=0 reference).

    • Place the remaining aliquots in the autosampler under the intended run conditions (e.g., 4°C).

    • Inject the aliquots onto the LC-MS/MS system at defined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • LC-MS/MS Analysis: Use a validated LC-MS/MS method. Monitor the mass transitions for this compound (parent ion) and its potential back-exchanged products (d3, d2, d1, d0).

  • Data Analysis: For each time point, calculate the peak area for each deuterated species. Plot the percentage of the intact d4 species relative to the total of all species (d4+d3+d2+d1+d0) against time. This will reveal the rate and extent of back-exchange under your specific conditions.

Visualizations

The following diagrams illustrate key workflows for handling this compound and troubleshooting back-exchange issues.

G cluster_prep Sample Preparation (0-4°C) cluster_analysis LC-MS Analysis cluster_data Data Review p1 Receive/Thaw Sample p2 Add ACN + 0.1% FA + this compound p1->p2 p3 Vortex & Centrifuge (4°C) p2->p3 p4 Transfer Supernatant to Cooled Vial p3->p4 a1 Place in Cooled Autosampler (4°C) p4->a1 a2 Inject onto LC System (Column at 4°C) a1->a2 a3 Rapid Gradient Elution (Mobile Phase pH ~2.5) a2->a3 a4 MS Detection a3->a4 d1 Integrate Peak Areas a4->d1 d2 Confirm Isotopic Purity d1->d2

Caption: Recommended workflow for handling this compound.

G cluster_checks Investigation Points cluster_solutions Corrective Actions start Symptom: Loss of Isotopic Purity (d3, d2 peaks observed) ph_check Check pH of All Solutions (Mobile Phase, Buffers) start->ph_check temp_check Verify Temperature Control (Autosampler, Column, Prep) start->temp_check solvent_check Review Solvent Source (Anhydrous? Fresh?) start->solvent_check time_check Evaluate Workflow Duration (Prep Time, Wait Time) start->time_check ph_sol Adjust pH to 2.5 with Formic Acid ph_check->ph_sol pH > 3.0? temp_sol Pre-chill all materials and set equipment to 0-4°C temp_check->temp_sol Temp > 4°C? solvent_sol Use fresh, anhydrous/deuterated solvents; Dry glassware solvent_check->solvent_sol Moisture present? time_sol Streamline workflow; Use faster LC gradients time_check->time_sol Excessive time?

Caption: Troubleshooting workflow for deuterium back-exchange.

References

Technical Support Center: Optimizing Mobile Phase for Apovincaminic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Apovincaminic Acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic mode for Apovincaminic Acid separation?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed technique for the separation of Apovincaminic Acid.[1][2][3] This method utilizes a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[2][4][5][6][7][8]

Q2: What are the typical organic solvents used in the mobile phase for Apovincaminic Acid analysis?

A2: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used in the mobile phase for separating Apovincaminic Acid.[1][2][4][9] The choice between acetonitrile and methanol can influence the selectivity of the separation.[10][11]

Q3: What additives or buffers are commonly used in the aqueous portion of the mobile phase?

A3: To control the pH and improve peak shape, various additives and buffers are used. These include:

Q4: What is the optimal pH range for the mobile phase?

A4: The optimal pH for the mobile phase typically falls within the acidic to slightly acidic range. Published methods have utilized pH values such as 3.5, 4.0, and 6.0.[1][2] Adjusting the pH is crucial for controlling the ionization state of Apovincaminic Acid and achieving good retention and peak shape.[11][12][13]

Q5: Should I use an isocratic or gradient elution?

A5: Both isocratic and gradient elution methods have been successfully used for Apovincaminic Acid analysis.[3][5][7][9]

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and can be suitable for less complex samples.[3][7][9]

  • Gradient elution , where the mobile phase composition changes during the run, is often preferred for complex mixtures or to reduce analysis time while maintaining good resolution.[5][10]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Solution
Inappropriate mobile phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Apovincaminic Acid to ensure it is in a single ionic form.[11]
Secondary interactions with stationary phase Add a competing base to the mobile phase, or use a column with end-capping to block active silanol (B1196071) groups.
Column overload Reduce the injection volume or the concentration of the sample.
Column degradation Replace the column with a new one.

Problem 2: Poor Resolution Between Apovincaminic Acid and Other Components

Potential Cause Solution
Incorrect mobile phase strength Adjust the ratio of organic solvent to the aqueous phase. Increasing the aqueous portion will generally increase retention and may improve resolution.[11]
Suboptimal organic solvent Switch from acetonitrile to methanol or vice versa to alter the selectivity of the separation.[10][11]
Inadequate pH control Optimize the pH of the mobile phase to maximize the separation between the analytes of interest.[12][13]
Flow rate is too high Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.

Problem 3: Low Sensitivity or Small Peak Area

Potential Cause Solution
Suboptimal detection wavelength (UV) Determine the UV absorbance maximum for Apovincaminic Acid and set the detector to that wavelength. Wavelengths such as 254 nm, 270 nm, and 311 nm have been reported.[1][2][6]
Poor ionization (MS) Optimize the mobile phase additives for better ionization. For positive ion mode ESI-MS, acidic modifiers like formic acid are beneficial.[9]
Sample degradation Ensure the sample is stored correctly and that the mobile phase conditions are not causing degradation.

Data on Mobile Phase Compositions for Apovincaminic Acid Separation

The following tables summarize various mobile phase compositions and chromatographic conditions reported in the literature for the separation of Apovincaminic Acid.

Table 1: Reversed-Phase HPLC Methods

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)DetectionReference
Zorbax SB-C18Water with 0.2% formic acid and acetonitrile (80:20)0.75MS[4]
RP-8Acetonitrile and 0.0075 M phosphate buffer (28:72) at pH 3.5Not SpecifiedUV (254 nm)[1]
Spheri-5 RP-C8Acetonitrile and 0.05 M sodium acetate, pH 4.0 (30:70)1UV (270 nm)[2]
Zorbax SB-CNMethanol and 10 mM ammonium acetate with 0.1% Formic Acid (70:30)1MS/MS[9]
C18Not SpecifiedNot SpecifiedMS/MS[7]

Table 2: UPLC-MS/MS Methods

Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)DetectionReference
ACQUITY UPLC BEH C18Methanol-water with gradient elution0.20MS/MS[5]
ACQUITY UPLC BEH C18Methanol-water gradient elution0.20MS/MS[8]

Experimental Protocols

Representative Experimental Protocol for RP-HPLC-UV Separation of Apovincaminic Acid

This protocol is a generalized procedure based on common practices found in the literature.[2][6]

  • Preparation of Mobile Phase:

    • Prepare a 0.05 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC-grade water.

    • Adjust the pH of the buffer to 4.0 using acetic acid.

    • Mix the buffer with acetonitrile in a 70:30 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Chromatographic System and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Spheri-5 RP-C8 (5 µm, 220 x 4.6 mm i.d.) or equivalent.[2]

    • Mobile Phase: Acetonitrile : 0.05 M Sodium Acetate, pH 4.0 (30:70, v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 45 °C).[4]

    • Detection Wavelength: 270 nm.[2]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Dissolve the Apovincaminic Acid standard or sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Record the chromatogram and determine the retention time and peak area of Apovincaminic Acid.

Visualization of Experimental Workflow

Mobile_Phase_Optimization_Workflow cluster_start Start cluster_initial_conditions Initial Conditions cluster_optimization_cycle Optimization Cycle cluster_refinement Refinement cluster_end End Start Define Separation Goals (e.g., Resolution, Analysis Time) SelectColumn Select Column (e.g., C18, C8) Start->SelectColumn InitialMobilePhase Select Initial Mobile Phase (e.g., ACN/Water or MeOH/Water) SelectColumn->InitialMobilePhase RunExperiment Run Initial Experiment InitialMobilePhase->RunExperiment EvaluateResults Evaluate Results (Peak Shape, Resolution) RunExperiment->EvaluateResults Decision Acceptable Separation? EvaluateResults->Decision AdjustOrganic Adjust Organic Solvent % Decision->AdjustOrganic No FinalMethod Final Optimized Method Decision->FinalMethod Yes AdjustOrganic->RunExperiment ChangeSolvent Change Organic Solvent (ACN <-> MeOH) AdjustOrganic->ChangeSolvent AdjustpH Adjust pH / Buffer AdjustOrganic->AdjustpH ChangeSolvent->RunExperiment AdjustpH->RunExperiment

Caption: Workflow for optimizing the mobile phase in HPLC.

References

Unexpected adduct formation with Apovincaminic Acid-d4 in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected adduct formation with Apovincaminic Acid-d4 in mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected ion for this compound in positive ion electrospray mass spectrometry (ESI-MS)?

A1: In typical positive ion ESI-MS, the expected ion for this compound is the protonated molecule, [M+H]⁺. Given the molecular weight of this compound is approximately 326.43 g/mol , you should primarily observe an ion with an m/z of approximately 327.4.

Q2: I am observing ions other than [M+H]⁺ for this compound. What are these unexpected peaks?

A2: These unexpected peaks are likely adduct ions, which are formed when your analyte molecule associates with other ions present in the sample or mobile phase. Common adducts in positive ion mode include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺) adducts.[1][2][3] The formation of these adducts can be influenced by a variety of factors including the sample matrix, solvent purity, and laboratory glassware.[3][4]

Q3: Why is it problematic to have multiple adducts of this compound in my analysis?

A3: The presence of multiple adducts can complicate data analysis and lead to several issues:

  • Reduced Sensitivity: The ion current is distributed among multiple species, which can decrease the signal intensity of your target [M+H]⁺ ion, potentially impacting the limit of quantification (LOQ).

  • Inaccurate Quantification: If the formation of adducts is not consistent between your samples and standards, it can lead to inaccurate and irreproducible quantitative results.[5]

  • Complex Spectra: Multiple adducts can make the mass spectra more complex and difficult to interpret, especially when analyzing complex mixtures.

Q4: Can the deuterated label on this compound be a source of unexpected analytical issues?

A4: Yes, while stable isotopes are excellent internal standards, there are potential pitfalls to be aware of:

  • Chromatographic Separation: Deuterated standards can sometimes exhibit slightly shorter retention times in reverse-phase chromatography compared to their non-deuterated counterparts. If this separation is significant, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.

  • Isotopic Impurities: The deuterated standard may contain a small percentage of the non-deuterated analyte, which could interfere with the quantification of low-level samples.

  • Hydrogen/Deuterium (B1214612) (H/D) Exchange: In some instances, the deuterium atoms can exchange with protons from the solvent, particularly under certain pH or temperature conditions. This can alter the mass of the internal standard and affect quantification.

Troubleshooting Guides

Issue: Observation of Prominent Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts

If you are observing significant [M+Na]⁺ and [M+K]⁺ adducts for this compound, follow these troubleshooting steps:

Step 1: Identify the Source of Metal Ion Contamination

  • Glassware: Standard laboratory glassware can be a significant source of sodium and potassium ions that leach into your solvents and samples.[4]

  • Reagents and Solvents: Check the purity of your solvents (e.g., water, methanol (B129727), acetonitrile) and any additives (e.g., buffers, salts).

  • Sample Matrix: Biological samples naturally contain high concentrations of sodium and potassium salts.[3]

Step 2: Implement Corrective Actions

  • Switch to Plasticware: Whenever possible, use polypropylene (B1209903) or other suitable plastic containers and vials for sample preparation and storage to minimize metal ion leaching.[3]

  • Use High-Purity Solvents and Reagents: Ensure you are using LC-MS grade solvents and high-purity additives.

  • Modify Mobile Phase: The addition of a small amount of a volatile acid, such as formic acid (typically 0.1%), to the mobile phase can help to suppress sodium and potassium adduct formation by providing an excess of protons, thus favoring the formation of the [M+H]⁺ ion.[3][6]

  • Incorporate a Volatile Salt: Adding a volatile salt like ammonium acetate (B1210297) to the mobile phase can sometimes help to create a more consistent ionic environment and promote the formation of a single, desired adduct.[6]

Issue: Inconsistent Quantification and Variable Adduct Ratios

If you are experiencing poor reproducibility in your quantitative results and the ratio of adducts to the protonated molecule varies between injections, consider the following:

Step 1: Evaluate Chromatographic Co-elution

  • Overlay Chromatograms: Carefully examine the chromatograms of Apovincaminic Acid and its deuterated internal standard (this compound) to ensure they co-elute completely.

  • Adjust Chromatography: If there is a noticeable separation, you may need to adjust your chromatographic method. This could involve modifying the mobile phase gradient or using a column with different selectivity.

Step 2: Assess Matrix Effects

  • Perform a Post-Extraction Addition Experiment: To evaluate the impact of the sample matrix on ionization, compare the signal intensity of this compound in a clean solution versus a post-extraction spiked blank matrix sample. A significant difference in signal indicates the presence of matrix effects.

  • Improve Sample Preparation: Enhance your sample clean-up procedure to more effectively remove interfering matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Data Presentation

Table 1: Common Adducts of this compound

Ion TypeAdductMass Shift (Da)Expected m/z
Protonated Molecule [M+H]⁺+1.0078327.44
Ammonium Adduct [M+NH₄]⁺+18.0344344.46
Sodium Adduct [M+Na]⁺+22.9898349.42
Potassium Adduct [M+K]⁺+39.0983365.53

Note: The expected m/z is calculated based on the monoisotopic mass of this compound (C₂₀H₁₈D₄N₂O₂), which is approximately 326.43 g/mol .

Experimental Protocols

Protocol 1: Mobile Phase Preparation to Minimize Metal Adducts

  • Solvent Selection: Use LC-MS grade water, methanol, and acetonitrile (B52724).

  • Acidification: To your aqueous and organic mobile phase components, add formic acid to a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of solvent.

  • Container Usage: Prepare and store all mobile phases in plastic (e.g., polypropylene) or dedicated glass containers that have been thoroughly cleaned and rinsed with high-purity water to minimize metal ion contamination.

  • Filtration: Filter the mobile phases through a 0.22 µm filter before use.

Protocol 2: LC-MS/MS Analysis of Apovincaminic Acid

A previously published method for the analysis of Apovincaminic Acid can be adapted for the deuterated standard.[7][8]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).

  • Ionization Mode: Positive ion electrospray (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for Apovincaminic Acid is m/z 323.2, which fragments to a product ion of m/z 280.2.[7][8] For this compound, the precursor ion would be m/z 327.2, and a corresponding shift in the product ion would be expected.

Visualizations

Adduct_Formation_Pathway cluster_solution In Solution cluster_esi Electrospray Ionization This compound This compound Protonated [M+H]⁺ (m/z 327.4) This compound->Protonated + H⁺ Sodium [M+Na]⁺ (m/z 349.4) This compound->Sodium + Na⁺ Potassium [M+K]⁺ (m/z 365.5) This compound->Potassium + K⁺

Caption: Formation of common adducts of this compound during ESI.

Troubleshooting_Workflow Start Unexpected Adducts Observed Check_Glassware Using Glassware? Start->Check_Glassware Switch_Plastic Switch to Plasticware Check_Glassware->Switch_Plastic Yes Check_Mobile_Phase Mobile Phase Acidified? Check_Glassware->Check_Mobile_Phase No Switch_Plastic->Check_Mobile_Phase Add_Acid Add 0.1% Formic Acid Check_Mobile_Phase->Add_Acid No Check_Matrix Analyze Sample Matrix Effects Check_Mobile_Phase->Check_Matrix Yes Add_Acid->Check_Matrix End Problem Resolved Check_Matrix->End

Caption: Troubleshooting workflow for unexpected adduct formation.

References

Technical Support Center: Stability of Apovincaminic Acid-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of Apovincaminic Acid-d4 when used as an internal standard in the analysis of biological samples. Accurate quantification in bioanalytical assays is critically dependent on the stability of the internal standard throughout the sample handling, processing, and storage lifecycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in biological matrices?

A1: The main concerns for the stability of this compound, a deuterated analog, in biological matrices like plasma, serum, or tissue homogenates include degradation due to enzymatic activity, pH instability, temperature fluctuations, and the effects of repeated freeze-thaw cycles. While the deuterium (B1214612) labeling can increase the metabolic stability of the molecule by strengthening the chemical bonds, it does not guarantee complete stability under all conditions. Therefore, it is crucial to experimentally validate its stability for the specific conditions of your bioanalytical method.

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: For long-term storage of biological samples spiked with this compound, it is recommended to maintain a temperature of -70°C or lower.[1] For short-term storage, such as during sample processing on the benchtop, it is advisable to keep the samples on wet ice to minimize potential enzymatic degradation. The stability at these temperatures should be experimentally confirmed.

Q3: How many freeze-thaw cycles can samples containing this compound undergo?

A3: The number of permissible freeze-thaw cycles should be determined through a specific freeze-thaw stability experiment. Bioanalytical method validation guidelines typically recommend testing for stability over at least three to five freeze-thaw cycles.[1] To mitigate the risk of degradation, it is best practice to aliquot samples into smaller volumes after collection to avoid repeated thawing and refreezing of the entire sample.

Q4: Can the pH of the biological matrix affect the stability of this compound?

A4: Yes, the pH of the biological matrix can significantly influence the stability of this compound. The pH of matrices like plasma can change upon storage or processing, potentially leading to the degradation of pH-labile compounds.[2] The parent compound of apovincaminic acid, vinpocetine (B1683063), is known to hydrolyze to apovincaminic acid, and this process is pH-dependent.[3] It is therefore essential to investigate the effect of pH and consider using buffers to stabilize the matrix pH if necessary.

Q5: Is it acceptable to use a different biological matrix for preparing calibration standards and quality control (QC) samples than the study samples?

A5: It is highly recommended to use the same biological matrix for standards and QCs as the study samples. This is because the matrix composition can influence analyte stability and extraction efficiency. If a different matrix must be used, a thorough validation is required to demonstrate that there is no significant impact on the accuracy and precision of the measurements.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in internal standard response between samples. 1. Inconsistent sample collection or handling. 2. Degradation of this compound during storage or processing. 3. Inconsistent reconstitution of processed samples.1. Standardize sample collection and handling procedures. 2. Perform stability experiments (freeze-thaw, bench-top, long-term) to identify the source of degradation. 3. Ensure complete and consistent vortexing and dissolution of the dried extract before injection.
Decreasing internal standard response over an analytical run. 1. Post-preparative (autosampler) instability of this compound. 2. Adsorption of the analyte to the autosampler vials or cap septa.1. Conduct a post-preparative stability assessment by re-injecting samples after they have been sitting in the autosampler for a defined period. 2. Consider using different types of autosampler vials (e.g., silanized glass or polypropylene).
Appearance of unknown peaks near the retention time of this compound. Formation of degradation products.- Perform forced degradation studies by exposing a standard solution of this compound to acidic, basic, oxidative, and photolytic conditions to identify potential degradation products. - Adjust chromatographic conditions to separate the degradation products from the analyte and internal standard.

Experimental Protocols for Stability Assessment

To ensure the reliability of your bioanalytical data, it is imperative to perform the following stability assessments for this compound in the relevant biological matrix. The acceptance criterion for all stability tests is that the mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared comparison samples.

Stock Solution Stability

Objective: To evaluate the stability of this compound in its stock solution under different storage conditions.

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, Methanol).

  • Divide the stock solution into aliquots.

  • Analyze a fresh aliquot immediately to establish the baseline concentration.

  • Store the remaining aliquots at room temperature and under refrigerated conditions (2-8°C).

  • Analyze the stored aliquots at various time points (e.g., 0, 6, 24, 48 hours for room temperature; 0, 7, 14, 30 days for refrigerated).

  • Compare the concentrations of the stored samples to the baseline.

Freeze-Thaw Stability

Objective: To assess the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high quality control (QC) concentrations.

  • Divide the spiked matrix into at least three aliquots for each concentration level.

  • Analyze one set of fresh aliquots (Cycle 0).

  • Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

  • Analyze one set of aliquots after the first cycle.

  • Refreeze the remaining samples for at least 12 hours and repeat the thaw process for the desired number of cycles (typically 3 to 5).

  • Analyze the samples after the final freeze-thaw cycle and compare the concentrations to the fresh samples (Cycle 0).

Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation process.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Allow the spiked samples to sit at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • At the end of the period, process the samples and analyze them.

  • Compare the concentrations to freshly prepared and processed samples.

Long-Term Stability

Objective: To determine the stability of this compound in a biological matrix under the intended long-term storage conditions.

Methodology:

  • Spike a fresh pool of the biological matrix with this compound at low and high QC concentrations.

  • Aliquot the spiked samples for each time point and store them at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analyze a set of fresh aliquots at time zero.

  • Analyze the stored aliquots at predetermined time intervals (e.g., 1, 3, 6, 9, and 12 months).

  • Compare the concentrations of the stored samples to the initial concentrations at time zero.

Post-Preparative (Autosampler) Stability

Objective: To assess the stability of this compound in the processed sample extract while stored in the autosampler.

Methodology:

  • Process a set of spiked QC samples (low and high concentrations).

  • Analyze the samples immediately after processing.

  • Keep the same samples in the autosampler at the set temperature for a defined period (e.g., 24 or 48 hours).

  • Re-inject and analyze the samples.

  • Compare the concentrations from the initial and delayed injections.

Summary of Stability Experiments and Acceptance Criteria

Stability Test Storage Conditions Duration Acceptance Criteria
Stock Solution StabilityRoom Temperature & 2-8°CVaries (e.g., up to 30 days)Mean concentration ±15% of initial
Freeze-Thaw Stability-20°C or -80°C3-5 cyclesMean concentration ±15% of Cycle 0
Short-Term (Bench-Top) StabilityRoom TemperatureVaries (e.g., 4-24 hours)Mean concentration ±15% of fresh sample
Long-Term Stability-20°C or -80°CVaries (e.g., up to 12 months)Mean concentration ±15% of time zero
Post-Preparative StabilityAutosampler TemperatureVaries (e.g., 24-48 hours)Mean concentration ±15% of initial injection

Visualizing Experimental Workflows

To further clarify the stability assessment process, the following diagrams illustrate the workflows for the key stability experiments.

G cluster_0 Freeze-Thaw Stability Workflow A Spike Biological Matrix with This compound (Low & High QC) B Aliquot Spiked Samples A->B C Analyze Fresh Samples (Cycle 0) B->C D Freeze Samples (-20°C or -80°C) B->D I Compare Concentrations to Cycle 0 C->I E Thaw Samples at Room Temp D->E 12h min F Analyze Samples (Cycle 1) E->F G Repeat Freeze-Thaw for n Cycles E->G F->I H Analyze Samples (Final Cycle) G->H H->I

Caption: Workflow for assessing the freeze-thaw stability of this compound.

G cluster_1 Long-Term Stability Workflow J Spike Biological Matrix with This compound (Low & High QC) K Aliquot for Each Time Point J->K L Analyze Fresh Samples (Time 0) K->L M Store Aliquots at -20°C or -80°C K->M O Compare Concentrations to Time 0 L->O N Analyze at Predetermined Intervals (e.g., 1, 3, 6, 12 months) M->N N->O

Caption: Workflow for evaluating the long-term stability of this compound.

By following these guidelines and performing the recommended stability experiments, researchers can ensure the integrity of this compound as an internal standard, leading to more accurate and reliable bioanalytical results in their studies.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Apovincaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantitative determination of Apovincaminic Acid (AVA), the major active metabolite of vinpocetine (B1683063), in biological matrices. The information presented is intended to assist researchers and scientists in selecting and implementing the most suitable method for their pharmacokinetic, bioequivalence, or toxicokinetic studies.

Comparison of Validated Bioanalytical Methods

The quantification of Apovincaminic Acid in biological samples, predominantly plasma, is crucial for understanding the metabolism and pharmacokinetics of its parent drug, vinpocetine. Over the years, various analytical techniques have been employed, with a clear trend towards highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Quantitative Performance Data

The following table summarizes the key performance parameters of several published and validated bioanalytical methods for Apovincaminic Acid. This allows for a direct comparison of their sensitivity, linearity, and precision.

MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Recovery (%)
UPLC-MS/MS [1][2]Rat Brain Tissue0.103 - 6.180.103< 11.8< 11.82.7 to 9.582.3 - 87.9
LC-MS/MS [3]Rat Plasma0.5 - 5000.5< 8.55< 8.55Not ReportedNot Reported
LC-MS/MS [4][5]Human Plasma10.61 - 424.40 (µg/L)10.61 (µg/L)< 6.8< 6.8Not Reported97.48
HPLC-MS [6][7]Human Plasma4 - 2404< 5.2< 10Not ReportedNot Reported
LC-MS/MS [8]Beagle Plasma1.0 - 200.01.0< 15< 15Not Reported> 80
LC-MS/MS [9]Human Plasma0.5 - 250.00.5Not ReportedNot ReportedNot ReportedNot Reported
HPLC with UV [10]Plasma and UrineNot Specified20Not ReportedNot ReportedNot Reported~50

Note: LLOQ (Lower Limit of Quantification), %RSD (Relative Standard Deviation), %RE (Relative Error). Linearity ranges and LLOQs have been converted to ng/mL where possible for comparison.

Experimental Workflows and Methodologies

The successful validation of a bioanalytical method relies on a systematic workflow that ensures the method is reliable, reproducible, and accurate for its intended purpose. The general workflow for the validation of a bioanalytical method for Apovincaminic Acid is depicted below.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Parameters cluster_report Finalization BiologicalMatrix Biological Matrix (Plasma, Brain Tissue) Spiking Spiking with AVA & IS BiologicalMatrix->Spiking Extraction Extraction (Protein Precipitation, SPE, LLE) Spiking->Extraction LC_Column LC Separation (e.g., C18 Column) Extraction->LC_Column MS_Detection MS/MS Detection (MRM) LC_Column->MS_Detection Selectivity Selectivity & Specificity MS_Detection->Selectivity Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy & Precision MS_Detection->Accuracy LLOQ LLOQ MS_Detection->LLOQ Stability Stability MS_Detection->Stability Recovery Recovery & Matrix Effect MS_Detection->Recovery ValidationReport Validation Report Selectivity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport LLOQ->ValidationReport Stability->ValidationReport Recovery->ValidationReport

Caption: General workflow for the validation of a bioanalytical method for Apovincaminic Acid.

Key Experimental Protocols

1. Sample Preparation:

  • Protein Precipitation (PPT): This is the most common and straightforward sample preparation technique.[6][8] It typically involves the addition of an organic solvent like methanol (B129727) or acetonitrile (B52724) to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is injected into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE): SPE offers a cleaner extract compared to PPT by using a stationary phase to isolate the analyte of interest. This method can reduce matrix effects and improve sensitivity.

  • Liquid-Liquid Extraction (LLE): LLE is another technique used to separate the analyte from the biological matrix based on its differential solubility in two immiscible liquids.

2. Chromatographic Separation:

  • Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are universally used. UPLC systems offer higher resolution and faster analysis times.[1]

  • Columns: Reversed-phase C18 columns are predominantly used for the separation of Apovincaminic Acid.[1][3][6]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is typically used to achieve optimal separation and ionization.[4][6][8]

3. Detection:

  • Tandem Mass Spectrometry (MS/MS): This is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. Detection is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[1][3][4] The MRM transitions for Apovincaminic Acid are consistently reported as m/z 323.2 → 280.2 and m/z 323 → 280.[1][3][11]

  • UV Detection: Older methods utilized UV detection, but this approach is less sensitive and specific compared to MS/MS and is prone to interferences from endogenous components in the biological matrix.[10]

Concluding Remarks

The validation of bioanalytical methods for Apovincaminic Acid has evolved significantly, with modern LC-MS/MS and UPLC-MS/MS methods offering superior sensitivity, specificity, and throughput compared to older techniques. When selecting a method, researchers should consider the required sensitivity (LLOQ), the nature of the biological matrix, and the available instrumentation. The data presented in this guide demonstrates that robust and reliable methods are available for the accurate quantification of Apovincaminic Acid to support various stages of drug development.

References

A Guide to Inter-Laboratory Cross-Validation of Apovincaminic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data is critical, particularly in multi-site studies or when transferring methods between laboratories. This guide provides a framework for the cross-validation of Apovincaminic Acid assays, offering a comparative overview of typical performance characteristics for common analytical techniques. Establishing a robust cross-validation protocol is essential for data integrity and comparability in pharmacokinetic and other drug development studies.

Apovincaminic acid is the active metabolite of vinpocetine (B1683063), and its accurate quantification in biological matrices is crucial for understanding the parent drug's efficacy and safety profile. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for its determination.[1] This guide will use published data from single-laboratory validations to illustrate the key parameters for a successful inter-laboratory comparison.

Data Presentation: Key Parameters for Cross-Validation

Successful cross-validation demonstrates that a bioanalytical method is reproducible and reliable when transferred between different laboratories. The following tables summarize key validation parameters that should be assessed, with representative data synthesized from various validated methods for Apovincaminic Acid.

Table 1: Comparison of LC-MS/MS Method Performance for Apovincaminic Acid Quantification

ParameterLaboratory A (Hypothetical)[2]Laboratory B (Hypothetical)[3]Laboratory C (Hypothetical)[1]Acceptance Criteria
Linearity Range (ng/mL) 0.5 - 5000.5 - 2504 - 240Correlation coefficient (r) ≥ 0.99
Correlation Coefficient (r) 0.9984≥ 0.9981Not Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.54Signal-to-noise ratio ≥ 10
Intra-day Precision (%RSD) < 8.550.89 - 5.46< 5.2≤ 15%
Inter-day Precision (%RSD) < 8.554.89 - 7.70< 10≤ 15%
Intra-day Accuracy (%Bias) Not SpecifiedWithin ±3.66%< 5.2%Within ±15%
Inter-day Accuracy (%Bias) Not SpecifiedWithin ±2.64%< 10%Within ±15%
Recovery (%) Not SpecifiedNot SpecifiedNot SpecifiedConsistent and reproducible

Table 2: Comparison of HPLC-UV Method Performance for Apovincaminic Acid Quantification

ParameterLaboratory D (Hypothetical)[1]Acceptance Criteria
Linearity Range (ng/mL) 5.0 - 300Correlation coefficient (R) ≥ 0.99
Correlation Coefficient (R) 0.999
Lower Limit of Quantification (LLOQ) (ng/mL) 5.0Signal-to-noise ratio ≥ 10
Overall Precision (%RSD) 7.00≤ 15%
Recovery (%) 95.9 - 116Consistent and reproducible

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of an assay. Below are representative protocols for LC-MS/MS and HPLC-UV methods for Apovincaminic Acid quantification.

Protocol 1: LC-MS/MS Method for Apovincaminic Acid in Plasma[2][3]

This method is suitable for the simultaneous determination of vinpocetine and its metabolite, apovincaminic acid.

1. Sample Preparation (Solid-Liquid Extraction) :[2]

  • To 50 µL of plasma, add an internal standard (e.g., dimenhydrinate)[2].

  • Perform protein precipitation with an organic solvent.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Liquid Chromatography Conditions :[2]

  • Column : C18 reverse-phase column.

  • Mobile Phase : An isocratic mobile phase, for example, a mixture of an appropriate buffer and organic solvent.

  • Flow Rate : A typical flow rate is maintained for optimal separation.

  • Injection Volume : 20 µL.

  • Column Temperature : Maintained at a constant temperature, for instance, 40°C[3].

3. Mass Spectrometry Conditions :[2]

  • Ionization Mode : Positive ion electrospray ionization (ESI+).

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions :

    • Apovincaminic Acid: m/z 323.2 → 280.2[2]

    • Internal Standard (Dimenhydrinate): m/z 256.2 → 167.3[2]

Protocol 2: HPLC-UV Method for Apovincaminic Acid in Plasma[1]

1. Sample Preparation (Protein Precipitation) :[4]

  • To a volume of plasma, add methanol (B129727) to precipitate proteins[4].

  • Vortex the mixture and then centrifuge.

  • Inject a small volume (e.g., 10 µL) of the supernatant into the HPLC system[4].

2. High-Performance Liquid Chromatography Conditions :[4]

  • Column : Zorbax SB-C18[4].

  • Mobile Phase : A mixture of water with 0.2% formic acid and acetonitrile (B52724) (e.g., 80:20 v/v)[4].

  • Flow Rate : 0.75 mL/min[4].

  • Column Temperature : 45°C[4].

  • Detection Wavelength : 254 nm[1].

Mandatory Visualizations

Cross-Validation Workflow

To ensure that an analytical method produces comparable results across different laboratories, a systematic cross-validation study should be conducted. The following diagram illustrates a typical workflow for such a study.

cluster_prep Pre-Study Preparation cluster_execution Study Execution cluster_analysis Data Analysis & Acceptance SOP Method Transfer: Detailed SOP provided by sending lab Reagents Reagent & Standard Qualification: Use of well-characterized reference standards SOP->Reagents Sample_Prep Sample Exchange: Sending lab prepares and ships QC and incurred study samples SOP->Sample_Prep Initiates Study Analysis Parallel Analysis: Both labs analyze samples within a pre-defined timeframe Sample_Prep->Analysis Comparison Result Comparison: Data from receiving lab is compared to sending lab Analysis->Comparison Generates Data Acceptance Acceptance Criteria: At least 2/3 of samples within ±20% of the mean value Comparison->Acceptance Conclusion Conclusion: Method is cross-validated Acceptance->Conclusion Determines Outcome

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

References

Comparison of different internal standards for Vinpocetine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vinpocetine (B1683063) in biological matrices is critical for pharmacokinetic, bioequivalence, and clinical studies. The choice of a suitable internal standard (IS) is paramount for a robust and reliable analytical method, compensating for variations in sample preparation and instrument response. This guide provides an objective comparison of commonly employed internal standards for Vinpocetine analysis, supported by experimental data from published literature.

Executive Summary

This guide evaluates four commonly used internal standards for the analysis of Vinpocetine, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Phenacetin , Dimenhydrinate , DL-Propranolol , and Primidone . While a direct head-to-head comparative study under identical experimental conditions is not available in the reviewed literature, this document consolidates and presents the performance data from individual validation studies. The selection of an optimal internal standard is contingent on the specific analytical method, matrix, and available instrumentation.

Comparison of Internal Standard Performance

The following tables summarize the quantitative performance data for Vinpocetine analysis using different internal standards as reported in various studies. It is important to note that these results were obtained under different experimental conditions and are therefore not directly comparable. However, they provide valuable insights into the achievable performance for each standard.

Table 1: Performance Characteristics of Phenacetin as an Internal Standard
ParameterReported ValueMatrixAnalytical Method
Linearity Range (Vinpocetine)0.40 - 149 ng/mL[1]Human PlasmaUPLC-MS/MS
0.100 - 60.0 ng/mL[2]Rat Brain TissueUPLC-MS/MS
Accuracy (RE %)-5.9% to 7.3%[1]Rat PlasmaUPLC-MS/MS
-1.7% to 3.0%[2]Rat Brain TissueUPLC-MS/MS
Precision (RSD %)Within 12.9% (intra- and inter-day)[1]Rat PlasmaUPLC-MS/MS
Within 11.8% (intra- and inter-day)[2]Rat Brain TissueUPLC-MS/MS
Table 2: Performance Characteristics of Dimenhydrinate as an Internal Standard
ParameterReported ValueMatrixAnalytical Method
Linearity Range (Vinpocetine)0.5 - 500 ng/mLRat PlasmaLC-MS/MS
Accuracy (RE %)Not explicitly stated for Vinpocetine aloneRat PlasmaLC-MS/MS
Precision (RSD %)< 8.55% (for both Vinpocetine and its metabolite)Rat PlasmaLC-MS/MS
Table 3: Performance Characteristics of DL-Propranolol as an Internal Standard
ParameterReported ValueMatrixAnalytical Method
Linearity Range (Vinpocetine)1 - 100 µg/mLMethanol (B129727) SolutionHPLC-UV
Recovery>95% (estimated by comparison)[3]Dietary SupplementsHPLC-UV
Precision (Standard Deviation)0.002 to 0.287 mg/gDietary SupplementsHPLC-UV
Table 4: Performance Characteristics of Primidone as an Internal Standard
ParameterReported ValueMatrixAnalytical Method
Linearity Range (Apovincaminic Acid*)5 - 300 ng/mLHuman PlasmaHPLC-UV
Accuracy (RSD %)7%Human PlasmaHPLC-UV
PrecisionNot explicitly statedHuman PlasmaHPLC-UV

*Note: Data for Primidone was found in a method for the analysis of Apovincaminic Acid, the major metabolite of Vinpocetine.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols used in the studies cited.

Methodology Using Phenacetin as Internal Standard[1][2]
  • Sample Preparation: Protein precipitation of plasma or brain tissue homogenate with methanol.[1][2]

  • Chromatography:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[1]

    • Mobile Phase: Gradient elution with methanol and water.[1]

    • Flow Rate: 0.20 mL/min.[1]

  • Mass Spectrometry:

    • Instrument: Triple quadrupole tandem mass spectrometer.[1]

    • Ionization: Positive electrospray ionization (ESI).[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions:

      • Vinpocetine: m/z 351 → m/z 280[2]

      • Phenacetin (IS): m/z 180 → m/z 110[2]

Methodology Using Dimenhydrinate as Internal Standard
  • Sample Preparation: Solid-liquid extraction from plasma.

  • Chromatography:

    • Column: C18 column.

    • Mobile Phase: Isocratic elution.

  • Mass Spectrometry:

    • Instrument: Tandem mass spectrometer.

    • Ionization: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vinpocetine: m/z 351.4 → 280.2

      • Dimenhydrinate (IS): m/z 256.2 → 167.3

Methodology Using DL-Propranolol as Internal Standard[3]
  • Sample Preparation: Extraction from dietary supplements.

  • Chromatography:

    • Instrument: Thermo Scientific Ultimate 3000 UHPLC.[3]

    • Column: Acclaim 120 C18 (3 µm, 120 Å, 2.1 × 150 mm).[3]

    • Detector: Diode array UV/Vis detector.[3]

  • Detection: UV detection.

Methodology Using Primidone as Internal Standard[4]
  • Sample Preparation: Liquid-liquid extraction from plasma.[4]

  • Chromatography:

    • Instrument: High-Performance Liquid Chromatography (HPLC).[4]

    • Detector: UV-Vis detector.[4]

  • Detection: UV detection.

Visualizations

Vinpocetine's Anti-inflammatory Signaling Pathway

Vinpocetine exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This diagram illustrates the key steps in this process.

Vinpocetine_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases Vinpocetine Vinpocetine Vinpocetine->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes initiates

Caption: Vinpocetine's inhibition of the NF-κB signaling pathway.

General Experimental Workflow for Vinpocetine Analysis

This diagram outlines a typical workflow for the quantitative analysis of Vinpocetine in a biological matrix using an internal standard.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Brain Tissue) IS_Addition 2. Addition of Internal Standard (IS) Sample_Collection->IS_Addition Sample_Preparation 3. Sample Preparation (e.g., Protein Precipitation, LLE, SPE) IS_Addition->Sample_Preparation LC_Separation 4. Chromatographic Separation (HPLC/UPLC) Sample_Preparation->LC_Separation MS_Detection 5. Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio of Vinpocetine to IS) MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for Vinpocetine analysis.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of a robust and reliable method for Vinpocetine quantification. Phenacetin, Dimenhydrinate, DL-Propranolol, and Primidone have all been successfully used in published methods. The choice of IS will depend on several factors, including the analytical technique employed (LC-MS/MS vs. HPLC-UV), the nature of the biological matrix, and the availability of the standard. For LC-MS/MS applications, a stable isotope-labeled Vinpocetine would theoretically be the ideal internal standard; however, in its absence, the presented compounds have demonstrated suitable performance. Researchers should carefully validate their chosen internal standard under their specific experimental conditions to ensure method accuracy and precision. This guide serves as a starting point for this critical selection and validation process.

References

A Comprehensive Guide to ICH M10 Guidelines for Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation represents a significant step towards global harmonization of standards for drug development. Adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this guideline provides a unified framework for the validation of bioanalytical methods used to quantify drugs and their metabolites in biological samples.[1][2] This guide offers a detailed comparison of the core requirements, experimental protocols, and key differences from previous regional guidelines, providing researchers, scientists, and drug development professionals with a clear roadmap for compliance.

The primary objective of the ICH M10 guideline is to ensure the quality and consistency of bioanalytical data that support regulatory decisions regarding the safety and efficacy of drug products.[3][4] It applies to the validation of methods for measuring chemical and biological drugs and their metabolites in biological matrices like blood, plasma, serum, and other body fluids or tissues.[3][5] These methods are critical for nonclinical toxicokinetic (TK) and pharmacokinetic (PK) studies, as well as all phases of clinical trials submitted for regulatory approval.[3][5]

Core Validation Parameters: A Comparative Overview

The ICH M10 guideline specifies distinct validation parameters for chromatographic methods and ligand-binding assays (LBAs) to address the unique characteristics of each technology. A full validation is required when a new bioanalytical method is established or when significant changes are made to an existing validated method.[3][6]

Validation ParameterChromatographic MethodsLigand Binding Assays (LBAs)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]Evaluation of interference from structurally related molecules and non-specific matrix components.[5]
Specificity Assesses the non-interference from metabolites, impurities, and other components.[3]Confirms that the assay detects the intended analyte without cross-reactivity with other substances.[5]
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the matrix.[7]Not explicitly required, but selectivity assessment covers potential matrix interferences.
Calibration Curve A series of calibration standards over a defined range.[3]A response function that describes the relationship between the signal and the analyte concentration.[3]
Range (LLOQ to ULOQ) The concentration interval over which the method is precise and accurate, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[3]The concentration range where the assay is precise, accurate, and selective.[3]
Accuracy The closeness of the determined value to the nominal concentration.[7]The agreement between the measured concentration and the true value.[7]
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.[7]The reproducibility of measurements under the same operating conditions.[7]
Carry-Over The appearance of an analyte in a sample from a preceding sample with a high concentration.[3]Assessed to ensure that residual analyte from one sample does not affect the next.[3]
Dilution Integrity/Linearity Ensures that a sample can be diluted with a blank matrix without affecting the final concentration.[3]Verifies that a sample can be diluted to fall within the assay range and still provide an accurate result.[3]
Stability Evaluation of the analyte's stability in the biological matrix under different storage and processing conditions.[3]Assessment of the stability of the analyte and critical reagents under various conditions.[3][5]
Reinjection Reproducibility Assesses the ability to reinject processed samples, for instance, in case of instrument failure.[8]Not typically applicable.

Experimental Workflows and Validation Processes

The ICH M10 guideline outlines a structured workflow for bioanalytical method validation, starting from method development to the analysis of study samples.

G cluster_0 Method Lifecycle cluster_1 Method Modification Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation New Method Partial_Validation Partial Validation Full_Validation->Partial_Validation Minor Changes Cross_Validation Cross Validation Full_Validation->Cross_Validation Different Labs/ Methods Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis Partial_Validation->Sample_Analysis Cross_Validation->Sample_Analysis ISR Incurred Sample Reanalysis (ISR) Sample_Analysis->ISR

Bioanalytical Method Validation Workflow under ICH M10.

Detailed Experimental Protocols and Acceptance Criteria

The following tables summarize the experimental design and acceptance criteria for key validation parameters as mandated by the ICH M10 guideline.

Table 1: Accuracy and Precision for Chromatographic Methods

ParameterExperimental DesignAcceptance Criteria
Within-Run Accuracy & Precision At least 3 runs with a minimum of 5 replicates per QC level (LLOQ, Low, Mid, High).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[3]
Between-Run Accuracy & Precision Calculated from the data of the 3 within-run assessments.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).[3]

Table 2: Accuracy and Precision for Ligand-Binding Assays

ParameterExperimental DesignAcceptance Criteria
Within-Run Accuracy & Precision At least 6 independent runs with a minimum of 3 replicates per QC level (LLOQ, Low, Mid, High).Accuracy: Mean concentration within ±20% of nominal (±25% at LLOQ and ULOQ). Precision: CV ≤20% (≤25% at LLOQ and ULOQ).[3]
Between-Run Accuracy & Precision Calculated from the data of the 6 within-run assessments.Accuracy: Mean concentration within ±20% of nominal (±25% at LLOQ and ULOQ). Precision: CV ≤20% (≤25% at LLOQ and ULOQ).[3]

Table 3: Stability Assessment

Stability TypeDescriptionAcceptance Criteria
Freeze-Thaw Stability Analyte stability after multiple freeze-thaw cycles.[8]Mean concentration of stability QCs should be within ±15% of the nominal concentration.[5]
Short-Term (Bench-Top) Stability Analyte stability at room temperature for a duration that mimics sample handling.[8]Mean concentration of stability QCs should be within ±15% of the nominal concentration.[5]
Long-Term Stability Analyte stability under the intended long-term storage conditions.[8]Mean concentration of stability QCs should be within ±15% of the nominal concentration.[5]
Stock/Working Solution Stability Stability of stock and working solutions under their storage conditions.[3]Response of stability samples should be within an acceptable range of the response of fresh solutions.
Processed Sample Stability Stability of the analyte in the processed sample, often in an autosampler.[9]Mean concentration should be within ±15% of the nominal concentration.

Types of Validation: Full, Partial, and Cross-Validation

The extent of validation required depends on the circumstances of the bioanalytical method's use.

G start Bioanalytical Method Change or Implementation q1 Is it a new method or a major change to an existing one? start->q1 full_val Perform Full Validation q1->full_val Yes q2 Is it a minor change to a validated method? q1->q2 No end_node Method is Validated for Use full_val->end_node partial_val Perform Partial Validation q2->partial_val Yes q3 Are data from different labs or methods being compared? q2->q3 No partial_val->end_node cross_val Perform Cross-Validation q3->cross_val Yes q3->end_node No cross_val->end_node

Decision Tree for Validation Type.
  • Full Validation: Required for a new method, a new analyte, or a significant change to an existing method.[6] It involves assessing all the validation parameters.[3]

  • Partial Validation: Conducted when minor modifications are made to a fully validated method.[3] The extent of partial validation depends on the nature of the change and can range from a single accuracy and precision run to a more extensive evaluation.[10]

  • Cross-Validation: Necessary to compare data from different laboratories using the same method or when different analytical methods are used to generate data within or across studies.[10]

Incurred Sample Reanalysis (ISR)

ISR is a critical component of study sample analysis, designed to verify the reproducibility of the bioanalytical method.[11] It involves reanalyzing a subset of study samples to ensure the reliability of the original results.

G start Study Sample Analysis Complete select_samples Select ISR Samples (Representative of study, covering concentration range) start->select_samples reanalyze Reanalyze Selected Samples select_samples->reanalyze calculate_diff Calculate Percent Difference [(Original - Repeat) / Mean] * 100 reanalyze->calculate_diff evaluate Evaluate Against Acceptance Criteria calculate_diff->evaluate pass ISR Passes (≥67% of samples within ±20% difference) evaluate->pass Criteria Met fail ISR Fails (Investigate and take corrective action) evaluate->fail Criteria Not Met

Incurred Sample Reanalysis (ISR) Process.

The ICH M10 guideline recommends that ISR samples should be representative of the entire study, cover the full concentration profile, and be selected as randomly as possible.[11]

Harmonization: ICH M10 vs. Previous FDA and EMA Guidelines

The ICH M10 guideline harmonizes several key aspects of bioanalytical method validation that previously differed between the FDA and EMA.

FeatureICH M10 GuidelinePrevious FDA Guidance (2018)Previous EMA Guideline
QC Levels (Chromatography) LLOQ, Low (within 3x LLOQ), Mid (30-50% of range), High (≥75% of ULOQ).[2]LLOQ, Low, Mid, High without specific range definitions.[2]Similar to ICH M10, providing more specific ranges.
Accuracy & Precision Runs (LBAs) At least 6 runs.Typically 3-5 runs.At least 6 runs.
Endogenous Analytes Provides several options for handling analytes that are also endogenous compounds.Less detailed guidance compared to ICH M10.Provided some guidance, now aligned with ICH M10.
Reporting Specifies requirements for validation and bioanalytical reports.Comprehensive reporting recommendations.[12]More focused on the practical conduct of experiments.[12]
Overall Acceptance Criteria Requires calculation of overall mean accuracy and precision across all accepted runs.[5]Not explicitly required.[2]A requirement, now harmonized in ICH M10.

The adoption of the ICH M10 guideline streamlines the drug development process by creating a single, unified standard for bioanalytical method validation.[1] This reduces the need for redundant testing to meet different regional regulatory requirements and facilitates a more efficient global submission process.[7] By adhering to these harmonized principles, researchers and organizations can ensure the generation of high-quality, reliable bioanalytical data to support the development of safe and effective medicines worldwide.

References

A Comparative Guide to Incurred Sample Reanalysis in Apovincaminic Acid Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methodologies for apovincaminic acid, with a focus on the critical role of Incurred Sample Reanalysis (ISR) in ensuring data reliability for pharmacokinetic (PK) and bioequivalence (BE) studies.

In the realm of drug development, the reproducibility of bioanalytical methods is paramount. Incurred Sample Reanalysis (ISR) serves as a vital quality control process to verify the precision and accuracy of a validated bioanalytical method on samples from dosed subjects.[1][2][3] Unlike calibration standards and quality control (QC) samples prepared by spiking a blank matrix, incurred samples can present unique challenges due to the presence of metabolites, protein binding variations, and other matrix effects that may impact the analysis.[1][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal PK and all BE studies to ensure the integrity of the reported concentration data.[2][3]

For small molecules like apovincaminic acid, the main active metabolite of vinpocetine, the standard acceptance criterion for ISR is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and the repeat result should be within ±20% of their mean.[1][2]

Comparison of Bioanalytical Methods for Apovincaminic Acid

The following table summarizes and compares two common high-performance liquid chromatography (HPLC) based methods for the quantification of apovincaminic acid in human plasma. While direct comparative ISR data from a single head-to-head study is not publicly available, this comparison is built upon published methodologies and typical performance expectations to guide researchers in method selection and development.

ParameterMethod A: HPLC-UVMethod B: HPLC-MS/MS
Principle Reversed-phase HPLC with UV detection.[4]Reversed-phase HPLC with tandem mass spectrometry detection.[5][6]
Sample Preparation Ion pair extraction.[4]Protein precipitation.[5] or Solid Phase Extraction[6]
Lower Limit of Quantification (LLOQ) 20 ng/mL.[4]0.1 - 4 ng/mL.[5][7]
Linearity Range Not explicitly stated, but expected to be narrower than HPLC-MS/MS.0.1 ng/mL to 240 ng/mL.[5][7]
Precision & Accuracy Recovery of ~50%.[4]Within-run and between-run precision and accuracy < 15%.[5]
Selectivity Moderate; potential for interference from endogenous compounds.High; mass spectrometry provides excellent specificity.
Throughput Lower due to more complex sample preparation.Higher, especially with protein precipitation.
ISR Performance (Anticipated) May be more susceptible to variability due to lower sensitivity and selectivity, potentially challenging to meet the 67% pass rate within ±20% difference.Generally expected to show high ISR pass rates due to superior sensitivity, selectivity, and robustness against matrix effects.

Experimental Protocols

Method A: HPLC-UV

  • Sample Preparation (Ion Pair Extraction):

    • To 1 mL of plasma or urine, add an internal standard (e.g., vincaminic acid).

    • Add tetrabutylammonium (B224687) hydroxide (B78521) as an ion-pairing agent.

    • Extract the ion pairs into chloroform.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.[4]

  • Chromatographic Conditions:

    • Column: RP-8 reversed-phase column.

    • Mobile Phase: Acetonitrile-0.0075 M phosphate (B84403) buffer (28:72) at pH 3.5.

    • Detection: UV absorption at 254 nm.[4]

Method B: HPLC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent (e.g., methanol) containing the internal standard.

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant directly into the HPLC-MS/MS system.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Zorbax SB-C18).

    • Mobile Phase: A gradient or isocratic mixture of water with 0.2% formic acid and acetonitrile.

    • Flow Rate: 0.75 mL/min.

    • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. For apovincaminic acid, a common transition is m/z 323 -> 279.2.[5][6][7]

Incurred Sample Reanalysis (ISR) Workflow

The following diagram illustrates the typical workflow for conducting ISR in a bioanalytical study.

ISR_Workflow cluster_study Clinical/Preclinical Study cluster_bioanalysis Bioanalytical Laboratory Sample_Collection Sample Collection from Dosed Subjects Initial_Analysis Initial Sample Analysis Sample_Collection->Initial_Analysis Sample_Selection Select Samples for ISR (~10% of total samples) - Near Cmax - Elimination phase Initial_Analysis->Sample_Selection Data_Comparison Compare Initial and Reanalysis Results Initial_Analysis->Data_Comparison Reanalysis Reanalyze Selected Samples in a Separate Run Sample_Selection->Reanalysis Reanalysis->Data_Comparison Acceptance_Criteria Apply Acceptance Criteria (≥67% of samples within ±20% difference) Data_Comparison->Acceptance_Criteria Investigation Investigate Discrepancies Acceptance_Criteria->Investigation Fail Report Report ISR Results Acceptance_Criteria->Report Pass Investigation->Report

Caption: Workflow for Incurred Sample Reanalysis (ISR).

Logical Framework for ISR Assessment

The decision-making process following an ISR assessment is crucial for ensuring the validity of the study data.

ISR_Decision_Tree Start ISR Analysis Complete Check_Criteria Are ≥67% of ISR samples within ±20% of the mean difference? Start->Check_Criteria Pass ISR Passed Report Results Check_Criteria->Pass Yes Fail ISR Failed Check_Criteria->Fail No Investigate Investigate Root Cause: - Matrix effects - Metabolite interference - Sample handling - Method variability Fail->Investigate Report_Failure Document Investigation and Report Failure Investigate->Report_Failure

Caption: Decision tree for ISR result evaluation.

Conclusion

The choice of bioanalytical method can significantly impact the outcome of incurred sample reanalysis for apovincaminic acid. While HPLC-UV methods are available, the superior sensitivity, selectivity, and robustness of HPLC-MS/MS make it the preferred platform for regulated bioanalysis. A well-validated HPLC-MS/MS method is more likely to meet the stringent ISR acceptance criteria set by regulatory agencies, thereby ensuring the reliability and reproducibility of the bioanalytical data supporting drug development programs. Careful consideration of the analytical method's performance characteristics during validation is critical for successful ISR outcomes and, ultimately, for the successful progression of the therapeutic candidate.

References

A Researcher's Guide to Assessing the Isotopic Purity of Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalysis, the isotopic purity of a deuterated internal standard is a critical factor that directly influences the accuracy and reliability of quantitative data. Apovincaminic Acid-d4, a stable isotope-labeled internal standard for Apovincaminic Acid (the major metabolite of Vinpocetine), is frequently utilized in mass spectrometry-based bioanalytical assays. This guide provides a comprehensive framework for assessing the isotopic purity of commercially available this compound, complete with detailed experimental protocols and data presentation templates.

While direct comparative data from commercial suppliers is not publicly available, this guide equips researchers with the necessary tools to perform their own assessment and comparison of this compound from various sources. The primary techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Template for Comparison

To facilitate a direct comparison of this compound from different suppliers, the following tables can be populated with data obtained from either the Certificate of Analysis (CoA) provided by the supplier or from in-house experimental determination.

Table 1: Isotopic Purity of this compound by High-Resolution Mass Spectrometry

SupplierLot Numberd0 (%)d1 (%)d2 (%)d3 (%)d4 (%)Isotopic Purity¹ (%)
Supplier A
Supplier B
Supplier C

¹ Isotopic Purity is calculated as the percentage of the d4 species relative to the sum of all detected isotopic species (d0 to d4).

Table 2: Isotopic Purity of this compound by ¹H NMR Spectroscopy

SupplierLot NumberPosition of DeuterationResidual Proton Signal Integral% Deuteration
Supplier A
Supplier B
Supplier C

Experimental Protocols

The following are detailed methodologies for the two primary techniques used to assess the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution Analysis

HRMS is a powerful technique for determining the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) in a sample.

Objective: To quantify the relative abundance of d0, d1, d2, d3, and d4 species of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography (LC) system.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 1 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan.

    • Mass Range: m/z 300-350.

    • Resolution: > 60,000.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopic species:

      • d0: C₂₀H₂₃N₂O₂⁺

      • d1: C₂₀H₂₂DN₂O₂⁺

      • d2: C₂₀H₂₁D₂N₂O₂⁺

      • d3: C₂₀H₂₀D₃N₂O₂⁺

      • d4: C₂₀H₁₉D₄N₂O₂⁺

    • Integrate the peak area for each extracted ion chromatogram.

    • Calculate the percentage of each isotopic species relative to the total integrated area of all species.

Workflow for HRMS-based Isotopic Purity Assessment

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result prep1 Dissolve this compound prep2 Dilute to working concentration prep1->prep2 analysis1 Inject sample prep2->analysis1 analysis2 Chromatographic separation analysis1->analysis2 analysis3 High-resolution mass detection analysis2->analysis3 data1 Extract ion chromatograms for d0-d4 analysis3->data1 data2 Integrate peak areas data1->data2 data3 Calculate relative abundance data2->data3 result Isotopic Purity (%) data3->result

Caption: Workflow for HRMS-based isotopic purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration

¹H NMR spectroscopy is a highly accurate method for determining the degree of deuterium (B1214612) incorporation at specific positions by quantifying the residual protons at the deuterated sites.

Objective: To determine the percentage of deuteration at the labeled positions in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and a known amount of an internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation.

      • A sufficient number of scans to achieve a high signal-to-noise ratio.

      • A calibrated 90° pulse.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signal of the internal standard and the residual proton signals at the positions expected to be deuterated.

    • Compare the integral of the residual proton signals to the integral of a well-resolved, non-deuterated proton signal in the molecule (if available) or to the internal standard.

    • Calculate the percentage of deuteration for each labeled position.

Workflow for NMR-based Isotopic Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing cluster_result Result prep1 Weigh this compound and internal standard prep2 Dissolve in deuterated solvent prep1->prep2 analysis1 Acquire quantitative 1H NMR spectrum prep2->analysis1 data1 Process spectrum (phase, baseline) analysis1->data1 data2 Integrate relevant signals data1->data2 data3 Calculate % deuteration data2->data3 result Site-specific % Deuteration data3->result

Caption: Workflow for NMR-based isotopic purity assessment.

By employing these standardized methodologies and data presentation formats, researchers can objectively assess and compare the isotopic purity of this compound from different commercial sources, ensuring the selection of a high-quality internal standard for reliable and reproducible bioanalytical results.

A Comparative Guide to the Quantification of Apovincaminic Acid: Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Apovincaminic Acid, a primary active metabolite of vinpocetine (B1683063). The focus is on the critical performance characteristics of linearity and analytical range, supported by experimental data from various studies. This document aims to assist researchers in selecting the most appropriate analytical method for their specific research needs, whether for pharmacokinetic studies, bioequivalence assessments, or other quantitative analyses.

Comparative Performance of Analytical Methods

The quantification of Apovincaminic Acid is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection. The choice of detector significantly influences the method's sensitivity and linear range. Below is a summary of performance data from multiple studies.

Analytical MethodMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r/r²)Reference
LC-MS/MS Human Plasma10.61 - 424.40 (µg/L)10.61 (µg/L)r = 0.9993[1][2]
LC-MS/MS Human Plasma4 - 2404Not Specified[1][3][4][5]
LC-MS/MS Human Plasma0.5 - 2500.5r ≥ 0.99[6]
LC-MS/MS Rat Plasma0.80 - 2980.80Not Specified[1][3]
LC-MS/MS Rat Plasma0.5 - 5000.5r = 0.9984[3][7]
UPLC-MS/MS Rat Brain Tissue0.103 - 6.180.103Not Specified[8]
HPLC-UV Human Plasma2.4 - 2402.4Not Specified[1][4]
LC-MS/MS Beagle Plasma1.0 - 2001.0r² = 0.9995[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline typical experimental protocols for the LC-MS/MS and HPLC-UV quantification of Apovincaminic Acid.

1. LC-MS/MS Method for Quantification in Human Plasma

This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.

  • Sample Preparation:

    • To a 200 µL plasma sample, add an internal standard (e.g., racem propyl apovincamine (B1665591) acid).[6]

    • Perform protein precipitation by adding a precipitating agent like methanol (B129727).[1][3][5]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for injection into the LC-MS/MS system.[1][4]

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-CN (250 x 4.6 mm, 5µm) or equivalent C18 column.[6][7]

    • Mobile Phase: A mixture of methanol and 10 mM ammonium (B1175870) formate (B1220265) buffer with 0.1% v/v formic acid (70:30 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.[6]

    • Column Temperature: 40°C.[6]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).[2][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2][7][8]

    • MRM Transition: For Apovincaminic Acid, monitor the transition of m/z 323.2 → 279.2.[6][7]

2. HPLC-UV Method for Quantification in Human Plasma

While generally less sensitive than LC-MS/MS, HPLC-UV provides a robust and cost-effective alternative for applications where higher analyte concentrations are present.

  • Sample Preparation:

    • Isolate Apovincaminic Acid and an internal standard from plasma samples using solid-phase extraction (SPE) with OASIS HLB cartridges.[1][4]

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[1][4]

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M sodium acetate, pH 4.0) in a ratio of approximately 30:70 (v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • UV Detection Wavelength: 311 nm.[1][4]

Workflow for Linearity and Range Determination

The following diagram illustrates the logical workflow for establishing the linearity and range of an analytical method for Apovincaminic Acid quantification.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation A Prepare Stock Solution of Apovincaminic Acid & Internal Standard B Prepare a Series of Calibration Standards by Serial Dilution in Blank Matrix A->B C Extract Analytes from Each Calibration Standard B->C D Analyze Extracts using HPLC-UV or LC-MS/MS C->D E Determine the Peak Area Ratio (Analyte/Internal Standard) D->E F Plot Peak Area Ratio vs. Nominal Concentration E->F G Perform Linear Regression Analysis F->G H Determine Linearity (r/r²) and Define Analytical Range G->H

Caption: Workflow for establishing linearity and range.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Apovincaminic Acid-d4 Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic (PK) and bioequivalence studies. Apovincaminic acid, the primary and active metabolite of vinpocetine (B1683063), requires highly precise and accurate measurement to ensure reliable data for regulatory submissions. The use of a deuterated internal standard, such as Apovincaminic Acid-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is widely regarded as the gold standard for achieving this.

This guide provides an objective comparison of the performance of bioanalytical methods utilizing deuterated internal standards versus those using non-deuterated alternatives, supported by experimental data from analogous compounds and published methods for apovincaminic acid.

The Critical Role of Internal Standards in LC-MS/MS

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. Its purpose is to correct for variability during the analytical process, including sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal IS should mimic the analyte's behavior as closely as possible.

Stable isotope-labeled (SIL) internal standards, particularly deuterated standards like this compound, are considered the superior choice because their physicochemical properties are nearly identical to the analyte. This ensures they co-elute and experience similar extraction efficiencies and matrix effects, providing more effective normalization and leading to higher accuracy and precision.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

Case Study: Tacrolimus (B1663567) Analysis

A study comparing an isotope-labeled internal standard (Tacrolimus-¹³C,D₂) with a structural analog (ascomycin) for the analysis of tacrolimus in whole blood demonstrated the superior ability of the deuterated standard to compensate for matrix effects.[1] Although both internal standards provided acceptable precision and accuracy, the isotope-labeled standard offered more consistent performance across different patient samples.[1][2]

Table 1: Comparison of Method Performance for Tacrolimus using Deuterated vs. Structural Analog Internal Standard

Performance ParameterDeuterated IS (Tacrolimus-¹³C,D₂)Structural Analog IS (Ascomycin)
Accuracy 99.55 - 100.63%97.35 - 101.71%
Imprecision (CV%) < 3.09%< 3.63%
Matrix Effect Compensation ExcellentGood

Data sourced from a study evaluating an isotope-labeled internal standard for the measurement of tacrolimus.[1]

Accuracy and Precision of Apovincaminic Acid Analytical Methods

Several LC-MS/MS methods for the quantification of apovincaminic acid in biological matrices have been published. While not all explicitly state the use of a deuterated internal standard, their validation data provides a benchmark for expected performance. Methods employing a structural analog or a compound from a different class as an internal standard can still achieve acceptable accuracy and precision, though they may be more susceptible to variability.

Table 2: Summary of Validation Data for Published Apovincaminic Acid LC-MS/MS Methods

Method ReferenceInternal Standard UsedMatrixAccuracyPrecision (RSD%)
Vlase et al., 2006[3]Not SpecifiedHuman PlasmaWithin ±10%< 5.2% (within-run), < 10% (between-run)
Liu et al., 2010[4]DimenhydrinateRat PlasmaNot explicitly stated< 8.55%
Li et al., 2012Not SpecifiedHuman PlasmaWithin ±6.8%< 6.8%
Zhang et al., 2018[5]Racem propyl apovincamine (B1665591) acidHuman PlasmaWithin ±15%Within 15%

Experimental Protocols

The following sections provide a generalized methodology for the key experiments in the validation of a bioanalytical method for apovincaminic acid using a deuterated internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation

This is a common and rapid method for extracting apovincaminic acid and its deuterated internal standard from plasma samples.

  • Materials:

    • Frozen plasma samples

    • This compound internal standard stock solution

    • Acetonitrile (B52724) (containing 0.1% formic acid, for example)

    • Microcentrifuge tubes or 96-well plates

    • Vortex mixer

    • Centrifuge

  • Methodology:

    • Thaw plasma samples to room temperature and vortex to ensure homogeneity.

    • Aliquot a specific volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

    • Add a small volume of the this compound internal standard working solution to each sample.

    • Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to precipitate proteins.

    • Vortex the samples vigorously for approximately 1 minute.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[4]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol).[5]

    • Flow Rate: Typical flow rates range from 0.2 to 1.0 mL/min.[5]

    • Injection Volume: Typically 5-20 µL.[5]

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both apovincaminic acid and this compound. For example, a potential transition for apovincaminic acid is m/z 323.2 → 280.2.[4] The transition for this compound would be shifted by 4 mass units.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition (Peak Area Ratios) ms->data cal_curve Calibration Curve Generation data->cal_curve calc Calculate Analyte Concentration cal_curve->calc G Analyte Apovincaminic Acid (Unknown Amount) Analyte_peak Analyte Signal (Peak Area) IS This compound (Known Amount) IS_peak IS Signal (Peak Area) Ratio Ratio of Peak Areas (Analyte / IS) Analyte_peak->Ratio IS_peak->Ratio Concentration Calculated Concentration of Apovincaminic Acid Ratio->Concentration

References

A Comparative Analysis of HPLC and UPLC for the Determination of Apovincaminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. Apovincaminic acid, the major active metabolite of vinpocetine (B1683063), plays a crucial role in pharmacokinetic and bioavailability studies. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides a detailed comparative analysis of HPLC and UPLC for the determination of apovincaminic acid, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Performance Comparison: HPLC vs. UPLC

The primary advantages of UPLC over conventional HPLC stem from the use of smaller particle size columns (typically sub-2 µm), which operate at higher pressures.[1][2][3] This fundamental difference leads to significant enhancements in chromatographic performance.

ParameterHPLCUPLCKey Advantages of UPLC
Run Time Typically longer (e.g., > 3 minutes)Significantly shorter (e.g., < 3 minutes)Increased sample throughput and productivity.[4][5][6]
Resolution GoodExcellentBetter separation of analytes from matrix components and impurities.[1][7]
Sensitivity AdequateHigherSharper and narrower peaks lead to increased peak height and better signal-to-noise ratio.[6][7][8]
Solvent Consumption HigherLowerReduced operational costs and more environmentally friendly.[5][6]
System Backpressure Lower (up to 400 bar)Much higher (up to 1000 bar or more)Requires specialized instrumentation designed to handle high pressures.[2][4]
Column Particle Size 3-5 µm< 2 µmThe key to improved efficiency and speed.[2]

Experimental Protocols

The following are representative experimental protocols for the analysis of apovincaminic acid using both HPLC and UPLC, based on established methods.

HPLC Method for Apovincaminic Acid

This method is suitable for the quantification of apovincaminic acid in human plasma with UV detection.[9]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.0) and an organic modifier (e.g., acetonitrile).[10]

  • Flow Rate: Typically around 1.0 mL/min.[10]

  • Detection: UV detection at 311 nm.[9]

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting apovincaminic acid from plasma samples.[9]

A specific published HPLC-MS method utilized a Zorbax SB-C18 column with a mobile phase of water (containing 0.2% formic acid) and acetonitrile (B52724) (80:20) at a flow rate of 0.75 mL/min, achieving a run time of less than three minutes.[11]

UPLC Method for Apovincaminic Acid

This UPLC-MS/MS method is designed for the rapid and sensitive simultaneous determination of vinpocetine and apovincaminic acid in biological matrices.[12]

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Column: Waters ACQUITY UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[12]

  • Mobile Phase: A gradient elution using methanol (B129727) and water.[12]

  • Flow Rate: A lower flow rate, typically around 0.20 mL/min.[12]

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[12] The transition for apovincaminic acid is m/z 323 → m/z 280.[12]

  • Sample Preparation: Protein precipitation is a rapid and effective method for sample cleanup prior to UPLC-MS/MS analysis.[12]

Visualizing the Chromatographic Workflow

The following diagram illustrates the general workflow for both HPLC and UPLC analysis, highlighting the key stages from sample preparation to data analysis.

Chromatographic_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma Biological Sample (e.g., Plasma) Extraction Extraction (SPE or Protein Precipitation) Plasma->Extraction Injection Sample Injection Extraction->Injection Prepared Sample Separation Chromatographic Separation (HPLC or UPLC Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration & Quantification Data_Acquisition->Integration Report Report Generation Integration->Report HPLC_vs_UPLC_Decision Start Analytical Need for Apovincaminic Acid Throughput High Sample Throughput? Start->Throughput Sensitivity Trace Level Quantification? Throughput->Sensitivity Yes HPLC HPLC is a Viable Option Throughput->HPLC No Budget Budget Constraints? Sensitivity->Budget Yes Sensitivity->HPLC No UPLC UPLC is Preferred Budget->UPLC Low Budget->HPLC High

References

Safety Operating Guide

Navigating the Safe Disposal of Apovincaminic Acid-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to handle Apovincaminic Acid-d4 with care, assuming it may possess hazardous properties, akin to its parent compound, Vinpocetine, which is harmful if swallowed.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields.To protect eyes from potential splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact with the compound.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if handling large quantities or if dust is generated.To avoid inhalation of the compound.
Body Protection A laboratory coat or other protective clothing.To protect skin and clothing from contamination.

In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its physical state (solid or in solution) and the nature of any solvents used. The overarching principle is to comply with all federal, state, and local environmental regulations.[2]

Protocol 1: Disposal of Solid this compound

  • Containment: Carefully collect the solid this compound waste, avoiding the generation of dust.

  • Labeling: Place the waste in a clearly labeled, sealed, and appropriate chemical waste container. The label should include the chemical name ("this compound"), CAS number (1329624-60-3), and any known hazard information.

  • Segregation: Store the waste container in a designated, secure area for hazardous chemical waste, segregated from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal company.

Protocol 2: Disposal of this compound in Solution

  • Solvent Assessment: Identify all solvents in the solution. The disposal route is dictated by the hazards of the solvent system.

  • Aqueous Solutions (Non-Hazardous): For very dilute, small-volume aqueous solutions, some local regulations may permit drain disposal with copious amounts of water. However, it is critical to confirm this with your institution's EHS guidelines before proceeding.

  • Organic or Hazardous Solvents: If the solvent is flammable, corrosive, reactive, or toxic, it must be treated as hazardous waste.

    • Containment: Collect the solution in a designated, sealed, and properly labeled liquid chemical waste container.

    • Labeling: The label must list all chemical constituents, including solvents and an estimated concentration of this compound.

    • Professional Disposal: Arrange for collection by your institution's EHS department or a licensed waste disposal service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste solid_or_solution Solid or Solution? start->solid_or_solution solid_waste Solid Waste solid_or_solution->solid_waste Solid solution_waste Solution Waste solid_or_solution->solution_waste Solution package_label Package and Label as 'this compound Waste' solid_waste->package_label solvent_check Is Solvent Hazardous? solution_waste->solvent_check ehs_solid Dispose via EHS/ Licensed Contractor package_label->ehs_solid non_hazardous_solution Dilute Aqueous Solution? solvent_check->non_hazardous_solution No hazardous_solution Hazardous Liquid Waste solvent_check->hazardous_solution Yes drain_disposal Consult EHS for Possible Drain Disposal non_hazardous_solution->drain_disposal Yes non_hazardous_solution->hazardous_solution No ehs_liquid Dispose via EHS/ Licensed Contractor drain_disposal->ehs_liquid collect_label_liquid Collect and Label with All Components hazardous_solution->collect_label_liquid collect_label_liquid->ehs_liquid

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.

References

Essential Safety and Handling Guidelines for Apovincaminic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Precautionary Measures

The parent compound, Vinpocetine, is classified as harmful if swallowed.[3] Given that Apovincaminic Acid-d4 is a metabolite, it should be handled with a similar level of caution. The primary routes of exposure are inhalation of dust particles and skin or eye contact.[4] Therefore, a cautious approach is recommended, treating the compound as potentially hazardous.

Summary of Potential Hazards:

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity (Oral), Category 4Harmful if swallowed.[3]P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
Skin Irritation (Potential)May cause skin irritation upon contact.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation (Potential)May cause serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
Respiratory Irritation (Potential)Inhalation of dust may cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect against dust particles and potential splashes. A face shield may be necessary for larger quantities.[5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Double gloving is recommended for extended handling. Gloves must be inspected prior to use.[5]
Body Protection Laboratory CoatTo protect skin and clothing from dust and spills.[5] Consider impervious or flame-resistant clothing for added protection.[6]
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powder outside of a chemical fume hood or ventilated enclosure to prevent inhalation of dust particles.[5]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for maintaining a safe laboratory environment when working with this compound.

Engineering Controls:
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the powder.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

Handling Workflow:

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling this compound cluster_post Post-Handling prep1 Gather all necessary equipment and reagents. prep2 Ensure fume hood is operational. prep1->prep2 prep3 Confirm accessibility of eyewash station and safety shower. prep2->prep3 ppe1 Don lab coat. prep3->ppe1 ppe2 Put on safety glasses or goggles. ppe1->ppe2 ppe3 Wear N95 respirator if needed. ppe2->ppe3 ppe4 Don chemical-resistant gloves. ppe3->ppe4 handle1 Carefully weigh the required amount, avoiding dust creation. ppe4->handle1 handle2 If dissolving, slowly add solvent to the solid. handle1->handle2 handle3 Keep containers closed when not in use. handle2->handle3 post1 Decontaminate the work area. handle3->post1 post2 Remove PPE in reverse order. post1->post2 post3 Wash hands thoroughly with soap and water. post2->post3

Figure 1: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to maintaining a safe laboratory and protecting the environment.

Waste Disposal Protocol:

G cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect1 Collect solid waste in a designated, labeled, and sealed container. collect2 Collect liquid waste (if any) in a separate, labeled, and sealed container. collect1->collect2 storage1 Store waste containers in a designated, secure area. collect2->storage1 storage2 Ensure containers are compatible with the waste. storage1->storage2 dispose1 Dispose of waste through an approved waste disposal company. storage2->dispose1 dispose2 Follow all local, state, and federal regulations. dispose1->dispose2

Figure 2: Protocol for the proper disposal of this compound waste.
Spill Cleanup:

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Scoop the material into a designated waste container and decontaminate the area with an appropriate solvent.

Disclaimer: This information is provided for guidance and is not a substitute for a formal risk assessment. Always consult your institution's safety office and the most current Safety Data Sheet for the parent compound before handling.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.